molecular formula C11H13NO2 B1256218 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Cat. No.: B1256218
M. Wt: 191.23 g/mol
InChI Key: ICBZGIGZAFEKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is an oxindole that is 1,3-dihydro-2H-indol-2-one which is substituted by ethyl and methoxy groups at position 3. It has a role as a bacterial metabolite. It is an ether and a member of oxindoles.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-ethyl-3-methoxy-1H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-3-11(14-2)8-6-4-5-7-9(8)12-10(11)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

ICBZGIGZAFEKFH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC1=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary literature detailing the initial isolation and full characterization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not widely accessible. Therefore, this guide provides a comprehensive overview based on the available information, supplemented with data from closely related compounds and established chemical principles to offer a thorough understanding of its core attributes.

Introduction

This compound (CAS No. 66424-33-7) is an indole derivative first identified as a novel metabolite isolated from the fermentation cultures of Streptomyces antibioticus NRRL 8167. This discovery was made during the characterization of the antibiotic X-14547A. Preliminary studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The oxindole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
LogP1.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Molar Refractivity53.3 m³/mol
Polar Surface Area38.3 Ų

Synthesis

A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 3-substituted-3-alkoxyoxindoles. The proposed pathway involves a two-step process starting from isatin: 1) ethylation at the C3 position to form 3-ethyl-3-hydroxyoxindole, followed by 2) O-methylation of the tertiary alcohol.

Proposed Synthetic Workflow

G Isatin Isatin EtMgBr Ethylmagnesium Bromide (Grignard Reagent) in THF Step1_intermediate 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one EtMgBr->Step1_intermediate Step 1: Ethyl Grignard Addition Methylating_agent Methylating Agent (e.g., Methyl Iodide) with a base (e.g., NaH) in THF Final_product This compound Methylating_agent->Final_product Step 2: O-Methylation

Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

  • To a solution of isatin in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Step 2: Synthesis of this compound

  • To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Biological Activity

Antibacterial Spectrum

This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not available in the literature, a range of other oxindole derivatives have demonstrated significant antibacterial properties.

Oxindole Derivative ClassTarget OrganismsReported MIC Range (µg/mL)
Spiro-oxindolesStaphylococcus aureus, Escherichia coli20
3-Alkylidene-2-indolonesStaphylococcus aureus, Bacillus subtilis0.5 - 32
Synthetic Indole DerivativesMultidrug-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis0.25 - 16
Indole-3-carboxamidesStaphylococcus aureus, Acinetobacter baumannii≤ 0.28
Proposed Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, many antimicrobial compounds containing an indole or oxindole scaffold are known to exert their effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately, cell death.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Compound This compound Membrane_interaction Interaction with Lipid Bilayer Compound->Membrane_interaction Hydrophobic Interactions Leakage Leakage of Ions and Metabolites Membrane_interaction->Leakage Membrane Disruption/ Pore Formation Cell_death Cell Death Leakage->Cell_death

Proposed mechanism of antibacterial action.

The proposed mechanism involves the following steps:

  • Membrane Targeting: The lipophilic nature of the oxindole core facilitates its partitioning into the lipid bilayer of the bacterial cell membrane.

  • Membrane Disruption: The accumulation of the compound within the membrane disrupts its structure, potentially through the formation of pores or by altering membrane fluidity.

  • Loss of Integrity: This disruption leads to increased permeability of the membrane, resulting in the uncontrolled leakage of essential ions and small molecules from the cytoplasm.

  • Cell Death: The loss of the electrochemical gradient and vital cellular components leads to the cessation of metabolic processes and ultimately, bacterial cell death.

Conclusion

This compound is a naturally occurring oxindole with documented antibacterial activity. While a comprehensive experimental profile of this compound is not yet available, its structural relationship to a class of molecules with diverse and potent biological activities makes it an interesting subject for further investigation. The proposed synthetic pathway offers a viable route for obtaining this compound for detailed biological evaluation. Future research should focus on confirming its antibacterial spectrum with quantitative MIC data, elucidating its precise mechanism of action, and exploring its potential as a lead compound for the development of new anti-infective agents.

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one CAS 66424-33-7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS 66424-33-7)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 66424-33-7), an indole derivative with documented antibacterial properties. The compound was first identified as a novel metabolite isolated from the fermentation cultures of Streptomyces antibioticus NRRL 8167. This document consolidates the available scientific information regarding its origin, physicochemical characteristics, and biological activity, with a focus on presenting data in a clear and accessible format for research and development purposes. Due to the limited publicly available data, this guide is based on the initial discovery and characterization, highlighting the need for further investigation into this potentially valuable molecule.

Introduction

This compound is a heterocyclic organic compound belonging to the oxindole family. The core structure, 1,3-dihydro-2H-indol-2-one, is a prevalent scaffold in numerous biologically active compounds and natural products. The unique substitution pattern at the C3 position, featuring both an ethyl and a methoxy group, distinguishes this molecule and likely contributes to its biological activity. Its discovery as a natural product from an actinomycete bacterium, a prolific source of antibiotics, underscores its potential as a lead compound in the development of new anti-infective agents.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly accessible literature. The information available is summarized in the table below.

PropertyDataReference
CAS Number 66424-33-7-
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23 g/mol -
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Spectral Data (NMR, IR, MS) Not detailed in available literature-

Experimental Protocols

The primary method cited for obtaining this compound is through isolation from the fermentation broth of Streptomyces antibioticus NRRL 8167. While the seminal paper by Westley et al. describes this process, the detailed, step-by-step protocol is not available in the public domain. The general workflow for such an isolation is presented below as a logical representation.

General Isolation Workflow from Streptomyces antibioticus

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Streptomyces antibioticus NRRL 8167 Harvest Harvest of Fermentation Broth Fermentation->Harvest Centrifugation Centrifugation to separate mycelium and supernatant Harvest->Centrifugation Extraction Solvent Extraction of Mycelium and/or Supernatant Centrifugation->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel Chromatography) Extraction->Chromatography Fractionation Fraction Collection and Analysis Chromatography->Fractionation Isolation Isolation of Pure This compound Fractionation->Isolation Structure Structural Elucidation (NMR, MS, X-ray crystallography) Isolation->Structure

Caption: Generalized workflow for the isolation of natural products from bacterial fermentation.

Biological Activity

This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains are not detailed in the currently available literature. The initial discovery was in the context of screening for novel antibiotics, where it was identified as a metabolite alongside the primary antibiotic agent, X-14547A.

Activity TypeTarget OrganismsQuantitative DataReference
Antibacterial Gram-positive and Gram-negative bacteriaNot specified

Signaling Pathways and Mechanism of Action

There is currently no information available in the public domain regarding the specific signaling pathways modulated by this compound or its precise mechanism of antibacterial action. Further research is required to elucidate how this compound exerts its effects on bacterial cells. A hypothetical representation of a drug discovery and mechanism of action study workflow is provided below.

logical_relationship cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies cluster_development Preclinical Development Compound This compound Screening Antibacterial Activity Screening Compound->Screening TargetID Target Identification (e.g., Protein, Enzyme) Screening->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR Cellular Cellular Effects (e.g., Cell wall synthesis, DNA replication) Pathway->Cellular Toxicity Toxicology and Safety Profiling Cellular->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) SAR->PKPD

Caption: Logical workflow for the investigation of a novel antibacterial compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial potential. However, the publicly available information on this compound is limited, primarily stemming from its initial isolation and characterization in 1979. To fully assess its therapeutic potential, further research is warranted in the following areas:

  • Total Synthesis: Development of a robust and scalable synthetic route would enable the production of larger quantities for in-depth biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Profiling: A thorough evaluation of its antibacterial spectrum against a wide range of clinically relevant pathogens, including multidrug-resistant strains, is necessary.

  • Mechanism of Action Studies: Elucidation of its molecular target and the biochemical pathways it perturbs is crucial for understanding its mode of action and for potential optimization.

  • Toxicology and Pharmacokinetics: In vitro and in vivo studies are required to assess its safety profile and pharmacokinetic properties.

The unique structure of this compound and its natural origin make it an intriguing starting point for new antibiotic discovery programs.

An In-depth Technical Guide to 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the chemical entity 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a member of the pharmacologically significant oxindole family. Given the limited publicly available data for this specific molecule, this guide establishes a foundational understanding by leveraging data from closely related analogs. The information presented herein is intended to support further research and development efforts in the exploration of substituted oxindoles as therapeutic agents.

Core Compound Identification

The molecule of interest is identified as this compound.

Chemical Structure:

Caption: 2D representation of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-Ethyl-3-methoxy-1,3-dihydro-2H-indol-2-one
CAS Number 66424-33-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Synonyms 3-Ethyl-3-methoxyoxindole

Synthesis and Characterization

A plausible synthetic route involves the alkoxylation of a 3-substituted oxindole precursor. The following protocol is adapted from methodologies developed for the synthesis of similar chiral 3-alkyl-3-alkoxy-2-oxindoles.

Objective: To synthesize a 3-alkyl-3-alkoxy-2-oxindole via enantioselective alkoxylation.

Materials:

  • 3-Alkyl-3-bromo-2-oxindole (starting material)

  • Anhydrous alcohol (e.g., methanol for methoxy group)

  • Chiral Nickel(II)/N,N'-dioxide complex (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 3-alkyl-3-bromo-2-oxindole (1.0 eq).

  • Add the chiral Ni(II)/N,N'-dioxide catalyst (0.05 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Add the anhydrous alcohol (e.g., methanol, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkyl-3-alkoxy-2-oxindole.

No specific spectroscopic data for this compound has been found in the surveyed literature. However, the following table summarizes the expected characteristic signals based on the analysis of structurally similar oxindole derivatives.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet, ~6.8-7.5 ppm), Methoxy group protons (3H, singlet, ~3.2-3.5 ppm), Ethyl group CH₂ (2H, quartet, ~1.9-2.2 ppm), Ethyl group CH₃ (3H, triplet, ~0.8-1.1 ppm), N-H proton (1H, broad singlet, ~8.0-9.0 ppm).
¹³C NMR Carbonyl carbon (~175-180 ppm), Aromatic carbons (~110-145 ppm), Quaternary C3 carbon (~75-85 ppm), Methoxy carbon (~50-55 ppm), Ethyl CH₂ carbon (~25-30 ppm), Ethyl CH₃ carbon (~8-12 ppm).
FT-IR (cm⁻¹) N-H stretch (~3200-3300), C-H stretches (aromatic and aliphatic, ~2850-3100), C=O stretch (amide, ~1700-1730), C=C stretches (aromatic, ~1600, ~1470), C-O stretch (~1080-1150).
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 192.10, [M+Na]⁺ at m/z 214.08.

Biological Activity and Therapeutic Potential

The oxindole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound itself is reported to have antibacterial properties against both Gram-positive and Gram-negative bacteria, the broader class of 3,3-disubstituted oxindoles has been extensively studied for various therapeutic applications.

Table 3: Reported Biological Activities of Substituted Oxindoles

Biological Activity Mechanism/Target (Examples) Significance
Anticancer Inhibition of protein kinases (e.g., VEGFR, PDGFR, c-Kit), Tubulin polymerization inhibition, Apoptosis induction.[1][2]Development of targeted cancer therapies.
Antimicrobial Disruption of bacterial cell wall synthesis or other essential cellular processes.[3]Potential for new antibiotics to combat resistant strains.
Antiviral (e.g., Anti-HIV) Inhibition of viral enzymes like reverse transcriptase.[4]Development of novel antiviral agents.
Neuroprotective Modulation of pathways involved in neuronal cell death and oxidative stress.Potential treatments for neurodegenerative diseases.

Although no specific signaling pathways have been elucidated for this compound, many oxindole derivatives are known to function as kinase inhibitors. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction cascades crucial for cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Mechanism of Inhibition cluster_2 Cellular Outcome a Growth Factor b Receptor Tyrosine Kinase (RTK) a->b e Kinase Domain b->e c ATP c->e Binds d Oxindole Derivative (e.g., this compound) d->e Competitive Inhibition j Inhibition of Cellular Processes d->j g Phosphorylated Substrate e->g Phosphorylation f Substrate f->e h Downstream Signaling Cascade g->h i Cell Proliferation, Survival, Angiogenesis h->i

Caption: Hypothetical signaling pathway inhibition by an oxindole derivative.

Research and Development Workflow

The exploration of novel compounds like this compound follows a structured workflow from initial synthesis to potential clinical application. This process is crucial for identifying lead compounds and characterizing their therapeutic potential.

G A Compound Synthesis & Purification B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening (e.g., Antibacterial, Anticancer Assays) B->C D Lead Compound Identification C->D E Mechanism of Action Studies D->E F In Vivo Animal Models D->F E->F G Preclinical Development F->G

Caption: General workflow for novel drug discovery and development.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the biologically active oxindole family. Its reported antibacterial activity, coupled with the diverse therapeutic potential of its structural analogs, underscores the need for further investigation. Future research should prioritize:

  • Development of a robust and scalable synthetic route.

  • Full spectroscopic characterization to confirm its structure.

  • Comprehensive screening against a wider panel of bacterial and cancer cell lines.

  • Elucidation of its specific mechanism of action.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which could unlock the full therapeutic potential of this and related oxindole compounds.

References

Unraveling the Enigma: A Technical Guide to 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and the Broader Therapeutic Potential of the 2-Oxindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the current scientific understanding of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one . A thorough review of existing literature reveals that while the compound has been successfully isolated, its specific mechanism of action remains uncharacterized. It was first identified as a novel metabolite produced by Streptomyces antibioticus, alongside the antibiotic X-14547A. Initial attributions of antibacterial properties to this compound appear to be a misinterpretation of the original research, which ascribed this activity to its co-isolate, the ionophore X-14547A.

Despite the absence of specific data for this particular molecule, the core chemical structure, a 2-oxindole (1,3-dihydro-2H-indol-2-one) , is a highly privileged scaffold in medicinal chemistry. Derivatives of 2-oxindole have demonstrated a vast array of significant biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This guide, therefore, provides an in-depth exploration of the known mechanisms of action associated with the broader 2-oxindole class, offering valuable context and potential avenues for future research into this compound.

The Case of this compound: An Unresolved Mechanism

As of the latest available data, there are no dedicated studies elucidating the specific biological targets or pharmacological mechanism of this compound. The compound, with CAS number 66424-33-7, was first described in 1979 as a co-metabolite from the fermentation of Streptomyces antibioticus NRRL 8167. The primary focus of this research was the characterization of the potent antibiotic X-14547A, a monocarboxylic acid ionophore. While a chemical supplier, MedChemExpress, notes that this compound is an indole derivative with anti-Gram-positive and negative bacteria activity, this claim cites the original paper on X-14547A and is likely an erroneous attribution of the ionophore's activity to the co-isolated oxindole.

The absence of further studies suggests that the specific biological profile of this compound is a gap in the current scientific knowledge, presenting a potential opportunity for novel discovery.

The 2-Oxindole Scaffold: A Cornucopia of Biological Activity

The 1,3-dihydro-2H-indol-2-one, or 2-oxindole, core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, heterocyclic structure provides an excellent framework for the spatial presentation of functional groups, enabling interaction with a wide variety of biological targets. The versatility of this scaffold is evident in the diverse pharmacological activities exhibited by its derivatives.

Table 1: Summary of Biological Activities of 2-Oxindole Derivatives
Biological ActivityPrimary Molecular TargetsExamples of Derivatives
Anticancer Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (Chk1), Glycogen Synthase Kinase 3β (GSK-3β), TubulinSunitinib (VEGFR/PDGFR inhibitor), 3-Ethylidene-1,3-dihydro-indol-2-ones (Chk1 inhibitors)[2], 3-Substituted 2-oxindole derivatives (GSK-3β inhibitors)[3], Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones[4]
Antibacterial Various, often involving cell wall synthesis or DNA replicationDerivatives of 5-substituted isatins[5], Various 1,3-dihydro-2H-indol-2-one derivatives[6]
Antifungal Various1,3-dihydro-2H-indol-2-one derivatives[6]
Antitubercular Various1,3-dihydro-2H-indol-2-one derivatives[6]
Antiviral (including Anti-HIV) Various1,3-dihydro-2H-indol-2-one derivatives[6]
Enzyme Inhibition Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), c-Src Kinase(E)-3-Propargylene-1,3-dihydro-2H-indol-2-ones (AChE/BuChE inhibitors)[7], 3-(hetero)arylideneindolin-2-ones (c-Src inhibitors)[8][9]

Key Mechanisms of Action of 2-Oxindole Derivatives

Kinase Inhibition: A Dominant Anticancer Mechanism

A significant number of 2-oxindole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

The general mechanism involves the 2-oxindole scaffold acting as a "hinge-binder," occupying the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades involved in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RTK->RTK ADP ADP RTK->ADP RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Oxindole 2-Oxindole Derivative (e.g., Sunitinib) Oxindole->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes

Figure 1: Generalized pathway of Receptor Tyrosine Kinase (RTK) inhibition by 2-oxindole derivatives.
Cell Cycle Regulation and Apoptosis Induction

Certain 2-oxindole derivatives can induce cell cycle arrest and apoptosis, particularly in cancer cells. For instance, substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been shown to cause cell cycle arrest in the G2/M phase, leading to programmed cell death.[4] This is often associated with increased oxidative stress and deregulation of ion homeostasis.

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Progression Oxindole 2-Oxindole Derivative G2 G2 Phase Oxindole->G2 Arrests Cycle ROS Increased Oxidative Stress (ROS) Oxindole->ROS Induces G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Apoptosis Apoptosis (Programmed Cell Death) G2->Apoptosis Leads to M->G1 ROS->Apoptosis Triggers

Figure 2: Simplified workflow of cell cycle arrest and apoptosis induction by certain 2-oxindole compounds.

Representative Experimental Protocols

While no protocols exist for this compound, the following provides a generalized methodology for assessing the kinase inhibitory activity of a novel 2-oxindole derivative, a common starting point for this class of compounds.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain.

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Test compound (2-oxindole derivative) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of a 384-well plate, add the test compound at various concentrations. b. Add the recombinant VEGFR2 kinase and the peptide substrate to the wells. c. Initiate the kinase reaction by adding a solution of ATP (concentration typically at or near the Km for the enzyme). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent simultaneously depletes the remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to the kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Kinase_Assay_Workflow Start Start: Serial Dilution of 2-Oxindole Compound Plate Dispense into 384-well Plate: - Compound - Reaction Mix Start->Plate Reaction_Mix Prepare Reaction Mix: - Kinase (VEGFR2) - Substrate (Poly-EY) - Assay Buffer Reaction_Mix->Plate Initiate Initiate Reaction: Add ATP Plate->Initiate Incubate Incubate (e.g., 30°C, 60 min) Initiate->Incubate Stop_Detect Stop & Detect: Add Kinase-Glo® Reagent Incubate->Stop_Detect Read Measure Luminescence Stop_Detect->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Figure 3: A typical experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound remains a molecule of unknown biological function. Its structural similarity to a wide range of pharmacologically active compounds suggests that it may possess latent therapeutic potential. The lack of data presents a clear opportunity for further investigation.

Future research should focus on:

  • De novo Biological Screening: Subjecting the compound to a broad panel of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to identify any primary activity.

  • Target Identification: Should any activity be confirmed, employing techniques such as affinity chromatography, proteomics, or genetic screening to identify its molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to the ethyl and methoxy groups at the C3 position, as well as substitutions on the aromatic ring, affect biological activity.

The extensive and successful history of the 2-oxindole scaffold in drug discovery provides a strong rationale for a more detailed examination of this specific, yet uncharacterized, derivative. The insights gained could pave the way for the development of novel therapeutic agents.

References

An In-depth Review of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: An Elusive Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals that 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a unique indole derivative, remains a molecule of significant interest yet limited exploration since its initial discovery. Identified as a novel metabolite with antibacterial properties, its detailed biological and chemical profile is primarily documented in a single foundational study. This guide synthesizes the available information and outlines prospective research avenues for this compound.

Introduction

This compound, also known as 3-ethyl-3-methoxy-2-oxindole, is a heterocyclic organic compound belonging to the oxindole family. The core structure features a bicyclic system composed of a benzene ring fused to a five-membered pyrrolidin-2-one ring. The defining characteristic of this specific molecule is the presence of an ethyl group and a methoxy group at the C3 position.

Initial research has classified this compound as an indole derivative with activity against both Gram-positive and Gram-negative bacteria[1]. It was first isolated and characterized alongside the novel monocarboxylic acid ionophore, antibiotic X-14547A, from fermented cultures of a new strain of Streptomyces antibioticus[1]. Despite its early promise, a thorough investigation into its mechanism of action, full antibacterial spectrum, and potential therapeutic applications has not been extensively reported in subsequent literature.

Physicochemical Properties

While detailed experimental data is scarce, the fundamental properties of this compound can be summarized as follows:

PropertyValue
CAS Number 66424-33-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Synonyms 3-ethyl-3-methoxy-2-oxindole, 3-ethyl-3-methoxyindolin-2-one

Note: This data is based on publicly available chemical databases.

Synthesis and Isolation

Isolation from Natural Sources

The primary and only documented method for obtaining this compound is through isolation from the fermentation broth of Streptomyces antibioticus (NRRL 8167)[1]. The detailed extraction and purification protocol from the original 1979 study by J. W. Westley and colleagues is outlined below.

Experimental Protocol: Isolation from Streptomyces antibioticus

  • Cultivation: A strain of Streptomyces antibioticus is cultivated in an aqueous carbohydrate solution containing essential nitrogenous nutrients and mineral salts.

  • Extraction: The fermentation broth is harvested and subjected to solvent extraction to isolate the metabolites.

  • Chromatography: The crude extract undergoes a series of chromatographic separations to purify the different compounds.

  • Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques.

Proposed Synthetic Pathways

While a specific synthetic route for this compound is not detailed in the available literature, a plausible synthetic strategy can be conceptualized based on established methods for the synthesis of 3,3-disubstituted oxindoles. A potential workflow is outlined below.

G cluster_synthesis Proposed Synthetic Workflow start Isatin step1 N-protection (e.g., Boc, Bn) start->step1 Protection of Amine step2 Grignard Reaction (Ethylmagnesium bromide) step1->step2 Alkylation at C3 intermediate1 3-Ethyl-3-hydroxy-2-oxindole derivative step2->intermediate1 step3 O-methylation (e.g., Methyl iodide, base) intermediate1->step3 Etherification intermediate2 N-protected 3-Ethyl-3-methoxy-2-oxindole step3->intermediate2 step4 Deprotection intermediate2->step4 Removal of Protecting Group end This compound step4->end

Caption: A potential synthetic route to this compound.

Biological Activity

The primary reported biological activity of this compound is its antibacterial action against both Gram-positive and Gram-negative bacteria[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not available in the public domain.

To fully characterize its antibacterial profile, a standardized experimental workflow would be necessary.

G cluster_testing Antibacterial Activity Testing Workflow compound This compound mic_test Broth Microdilution Assay (Determine MIC) compound->mic_test mbc_test Subculturing from MIC plate (Determine MBC) mic_test->mbc_test Inoculate on agar data_analysis Data Analysis and Interpretation mic_test->data_analysis bacterial_panel Panel of Gram-positive and Gram-negative bacteria bacterial_panel->mic_test mbc_test->data_analysis

Caption: A standard workflow for determining the antibacterial efficacy of a compound.

Mechanism of Action and Signaling Pathways

There is currently no information available regarding the mechanism of action of this compound or any signaling pathways it may modulate. Given the structural similarity to other bioactive indole derivatives, potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Elucidating the mechanism is a critical area for future research.

Conclusion and Future Directions

This compound represents a potentially valuable but underexplored antibacterial compound. The foundational work from 1979 laid the groundwork for its discovery, but a significant gap in the literature exists regarding its detailed biological and pharmacological properties.

Future research efforts should focus on:

  • Total Synthesis: Development and optimization of a reliable synthetic route to enable further studies.

  • Antibacterial Spectrum: Comprehensive evaluation of its activity against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Investigating how the compound exerts its antibacterial effects at a molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for enhanced activity.

  • Toxicity Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial therapies.

References

Spectral Data Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the specific compound 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one has yielded no publicly available experimental datasets. While spectral information for structurally related indole derivatives is accessible, data for the requested molecule could not be located in the reviewed scientific literature and databases.

This technical guide aims to provide a framework for the analysis of this compound, outlining the expected spectral characteristics and the detailed experimental protocols typically employed for their acquisition. This information is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis or analysis of this or similar compounds.

Predicted Spectral Characteristics

Based on the chemical structure of this compound, the following spectral features would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Four protons in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting splitting patterns characteristic of a substituted benzene ring.

  • Methoxy Group: A singlet corresponding to the three methoxy protons (typically δ 3.0-4.0 ppm).

  • Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), indicative of the ethyl substituent.

  • NH Proton: A broad singlet for the amide proton, the chemical shift of which can be solvent-dependent.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the C=O group of the lactam.

  • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm).

  • Quaternary Carbon: A signal for the C3 carbon bonded to the ethyl and methoxy groups.

  • Methoxy Carbon: A signal for the carbon of the methoxy group (typically δ 50-60 ppm).

  • Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂ = 191.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the methoxy group, or carbon monoxide from the lactam ring.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide.

  • C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group of the lactam.

  • C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ for the C-O bond of the methoxy group.

  • Aromatic C-H and C=C Stretches: Characteristic absorption bands in the aromatic region.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, MS, and IR spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled to a chromatographic system (e.g., GC-MS or LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (for Electrospray Ionization - ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum in the appropriate mass range.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

To illustrate the logical flow of spectral data acquisition and analysis, the following diagram is provided.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral data and the methodologies for its acquisition for this compound. Should experimental data for this compound become available, this document can serve as a reference for its interpretation and analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. This guide, therefore, provides a framework based on the known properties of structurally related 2-oxindole derivatives and outlines the standard experimental protocols required to determine these crucial parameters. The data presented herein is illustrative and should not be considered as experimentally verified values for the title compound.

Introduction

This compound is an indole derivative with potential biological activity, noted for its activity against both gram-positive and gram-negative bacteria[1][2]. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of a potential drug product. The 2-oxindole scaffold is a common feature in many biologically active compounds, and its derivatives are known to exhibit a range of pharmacological activities[3][4].

This technical guide will detail the typical methodologies used to assess the solubility and stability of compounds like this compound and present expected data formats.

Physicochemical Properties

While specific data for this compound is not available, a summary of key identifiers is provided below.

PropertyValueSource
CAS Number 66424-33-7[2]
Molecular Formula C11H13NO2Inferred
Molecular Weight 191.23 g/mol Inferred
Appearance White to off-white solid (Expected)N/A

Solubility Profile (Hypothetical Data)

The solubility of a compound is a critical factor influencing its absorption and bioavailability. The following table illustrates how solubility data for this compound would be presented. The values are hypothetical and based on general characteristics of similar heterocyclic compounds.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1HPLC-UV
Phosphate Buffered Saline (PBS)25< 0.1HPLC-UV
0.1 N HCl250.2 - 0.5HPLC-UV
0.1 N NaOH250.5 - 1.0HPLC-UV
Methanol25> 10HPLC-UV
Ethanol25> 10HPLC-UV
Dimethyl Sulfoxide (DMSO)25> 20HPLC-UV
Acetonitrile255 - 10HPLC-UV
Experimental Protocol: Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM DMSO stock solution C Add DMSO stock to buffer (e.g., 1:100) A->C B Prepare aqueous buffer solutions (e.g., PBS pH 7.4) B->C D Shake for 2 hours at room temperature C->D E Filter to remove precipitate (e.g., 0.45 µm filter) D->E F Analyze filtrate by HPLC-UV E->F G Quantify concentration against a standard curve F->G G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Dissolve compound in appropriate solvent B Acidic (e.g., 0.1 N HCl) A->B C Basic (e.g., 0.1 N NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Use stability-indicating HPLC method G->H I Identify and quantify degradants by LC-MS H->I G cluster_cell Bacterial Cell A This compound B Essential Bacterial Pathway (e.g., Cell Wall Synthesis, DNA Gyrase) A->B C Inhibition of Bacterial Growth B->C Inhibition

References

Navigating the Therapeutic Potential of the Oxindole Scaffold: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Opening Statement: While the specific therapeutic targets of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one are not yet delineated in publicly accessible scientific literature, the core structure, an oxindole derivative, is a well-established pharmacophore with a rich history in drug discovery. The oxindole scaffold is present in numerous bioactive natural products and has been successfully leveraged to develop a variety of approved therapeutic agents.[1][2][3] This technical guide will, therefore, focus on the broader class of oxindole derivatives, using the multi-targeted kinase inhibitor Sunitinib as a prime exemplar to illustrate the process of identifying and characterizing potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals.

The Oxindole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a versatile heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a wide array of biological targets.[1][2] The inherent synthetic tractability of the oxindole core has facilitated the creation of large and diverse chemical libraries, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4][5][6]

A significant portion of research into oxindole derivatives has been concentrated in the field of oncology.[7] Many of these compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8]

Exemplar Compound: Sunitinib - A Multi-Targeted Kinase Inhibitor

Sunitinib (marketed as Sutent®) is a prime example of a successful drug molecule built upon the oxindole scaffold. It is an orally administered, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).

Mechanism of Action

Sunitinib's primary mechanism of action is the inhibition of several RTKs, thereby blocking key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.

Key Therapeutic Targets of Sunitinib

The following table summarizes the primary kinase targets of Sunitinib, along with their reported inhibitory concentrations (IC50).

Target KinaseIC50 (nM)Biological Function
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)9Angiogenesis, vascular permeability
Platelet-Derived Growth Factor Receptor β (PDGFRβ)2Tumor growth, angiogenesis
Stem Cell Factor Receptor (c-KIT)4Cell survival, proliferation (implicated in gastrointestinal stromal tumors)
Fms-like Tyrosine Kinase 3 (FLT3)250Hematopoietic cell proliferation (implicated in acute myeloid leukemia)
Colony-Stimulating Factor 1 Receptor (CSF-1R)6.3Macrophage regulation, tumor microenvironment
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET)35Neuronal survival, cell differentiation (implicated in thyroid cancer)

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways Modulated by Sunitinib

Sunitinib's inhibition of multiple RTKs leads to the downstream blockade of several critical signaling cascades. A simplified representation of the VEGFR2 and PDGFRβ signaling pathways and the inhibitory action of Sunitinib is depicted below.

Sunitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRβ PDGFRβ PDGF->PDGFRβ P1 P VEGFR2->P1 P2 P PDGFRβ->P2 Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRβ Downstream Signaling Downstream Signaling P1->Downstream Signaling P2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth

Caption: Sunitinib inhibits VEGFR2 and PDGFRβ signaling.

Experimental Protocols for Target Identification and Validation

The identification and validation of therapeutic targets for a novel oxindole derivative would typically involve a multi-step process.

In Vitro Kinase Profiling

A common initial step is to screen the compound against a large panel of purified kinases to identify potential targets.

Methodology:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control.

  • Detection: The kinase activity is measured, often through the quantification of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Profiling_Workflow Compound Compound Assay In Vitro Kinase Assay Compound->Assay Kinase_Panel Kinase Panel Kinase_Panel->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for in vitro kinase profiling.

Cellular Assays

Once initial hits are identified, their activity is confirmed in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines with known dependencies on the target kinases are cultured.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Western Blot Analysis: The phosphorylation status of the target kinase and its downstream signaling proteins is assessed by Western blotting using phospho-specific antibodies.

  • Cell Viability/Proliferation Assays: The effect of the compound on cell viability and proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo®.

In Vivo Efficacy Studies

Promising compounds are then evaluated in animal models of cancer.

Methodology:

  • Xenograft Model: Human tumor cells are implanted into immunocompromised mice.

  • Drug Administration: Once tumors are established, the mice are treated with the test compound or a vehicle control.

  • Tumor Measurement: Tumor growth is monitored over time.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement and downstream signaling effects.

Conclusion

The oxindole scaffold represents a highly valuable starting point for the design of novel therapeutic agents. While the specific targets of this compound remain to be elucidated, the extensive body of research on related compounds, exemplified by the multi-targeted kinase inhibitor Sunitinib, provides a clear roadmap for future investigations. A systematic approach, combining in vitro screening with cellular and in vivo validation, will be crucial in unlocking the full therapeutic potential of this and other novel oxindole derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a substituted oxindole derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established methodologies for the alkylation, halogenation, and alkoxylation of oxindole systems.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process starting from commercially available 2-oxindole. The synthetic pathway involves:

  • C3-Alkylation: Introduction of an ethyl group at the C3 position of the oxindole ring.

  • Halogenation: Halogenation of the C3 position of 3-ethyl-2-oxindole to create a suitable leaving group.

  • Methoxylation: Nucleophilic substitution of the halogen with a methoxy group to yield the final product.

Synthesis_Pathway Start 2-Oxindole Step1_Product 3-Ethyl-1,3-dihydro-2H-indol-2-one Start->Step1_Product Step 1: Ethylation Step2_Product 3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-one Step1_Product->Step2_Product Step 2: Bromination Final_Product This compound Step2_Product->Final_Product Step 3: Methoxylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-1,3-dihydro-2H-indol-2-one

This procedure describes the ethylation of 2-oxindole at the C3 position.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Oxindole98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Ethyl Iodide (C₂H₅I)99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl) solutionACS reagentVWR
Ethyl AcetateACS reagentVWR
Brine (Saturated NaCl solution)ACS reagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagentVWR

Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-oxindole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-ethyl-1,3-dihydro-2H-indol-2-one.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Ethyl-1,3-dihydro-2H-indol-2-oneC₁₀H₁₁NO161.2075-85Not Reported
Step 2: Synthesis of 3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-one

This protocol details the bromination of 3-ethyl-2-oxindole at the C3 position.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
3-Ethyl-1,3-dihydro-2H-indol-2-oneAs synthesized in Step 1-
N-Bromosuccinimide (NBS)99%Sigma-Aldrich
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)AnhydrousSigma-Aldrich
Benzoyl Peroxide (BPO)98%Sigma-Aldrich

Protocol:

  • Dissolve 3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in anhydrous carbon tetrachloride or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or flash column chromatography if necessary.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-oneC₁₀H₁₀BrNO240.1080-90Not Reported
Step 3: Synthesis of this compound

This final step describes the methoxylation of the 3-bromo-3-ethyl-2-oxindole intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-oneAs synthesized in Step 2-
Methanol (MeOH)AnhydrousSigma-Aldrich
Potassium Carbonate (K₂CO₃) or other suitable baseAnhydrousSigma-Aldrich

Protocol:

  • To a solution of 3-bromo-3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in anhydrous methanol, add a catalytic amount of a suitable base such as potassium carbonate (0.2 equivalents).

  • Stir the reaction mixture at 35 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₁₁H₁₃NO₂191.2385-95Not Reported

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Methoxylation s1_start Dissolve 2-Oxindole in THF s1_react Add NaH, then Ethyl Iodide s1_start->s1_react s1_workup Quench, Extract, Dry, Concentrate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 3-Ethyl-2-oxindole s1_purify->s1_product s2_start Dissolve 3-Ethyl-2-oxindole s1_product->s2_start s2_react Add NBS and BPO, Reflux s2_start->s2_react s2_workup Filter, Wash, Dry, Concentrate s2_react->s2_workup s2_product 3-Bromo-3-ethyl-2-oxindole s2_workup->s2_product s3_start Dissolve 3-Bromo-3-ethyl-2-oxindole in Methanol s2_product->s3_start s3_react Add Base, Stir at 35°C s3_start->s3_react s3_workup Evaporate, Extract, Dry, Concentrate s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_product Final Product s3_purify->s3_product

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is a member of the oxindole family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Oxindole derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4][5][6][7] Published research on similar oxindole structures indicates activities such as inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), cytotoxicity in various cancer cell lines, and cell cycle arrest.[1][3][5] Specifically, various oxindole derivatives have been evaluated for their cytotoxic effects on cancer cell lines including breast (MDA-MB-231, MCF-7), leukemia (Jurkat, CEM), and kidney carcinoma cells.[1][3][5][8] This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic potential of this compound on a human breast cancer cell line.

Potential Signaling Pathway

Many cytotoxic agents ultimately induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling cascades that are often dysregulated in cancer. A potential mechanism of action for a novel oxindole compound could involve the modulation of pathways leading to apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Compound Compound Receptor Receptor Compound->Receptor Inhibition? Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Effector_Proteins Effector Proteins (e.g., Bcl-2 family) Kinase_Cascade->Effector_Proteins Transcription_Factors Transcription Factors (e.g., p53) Kinase_Cascade->Transcription_Factors Caspase_Activation Caspase Activation Effector_Proteins->Caspase_Activation Gene_Expression Gene Expression (Pro-apoptotic genes) Transcription_Factors->Gene_Expression Gene_Expression->Effector_Proteins Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Workflow

The following workflow outlines the major steps for determining the cytotoxic activity of this compound using a standard cell viability assay.

Start Start Cell_Culture Culture MDA-MB-231 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT Assay Incubation->Assay Data_Acquisition Measure Absorbance at 570 nm Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of MDA-MB-231 human breast cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • This compound (CAS: 66424-33-7)

  • MDA-MB-231 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Culture:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.5%.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

The results from the cell viability assay can be summarized in a table for clear comparison.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 0.8540.045100.0%
0.1 0.8490.05199.4%
1 0.8120.04895.1%
5 0.7330.03985.8%
10 0.6010.03370.4%
25 0.4250.02849.8%
50 0.2150.02125.2%
100 0.1080.01512.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. From this data, the estimated IC₅₀ value would be approximately 25 µM.

Follow-up Experiments

Based on the initial cytotoxicity results, further assays can be conducted to elucidate the mechanism of action.

  • Apoptosis Assay (Annexin V-FITC Staining): To determine if cell death occurs via apoptosis, cells can be treated with the compound at its IC₅₀ concentration and stained with Annexin V-FITC and Propidium Iodide (PI), followed by analysis with flow cytometry.[3]

  • Cell Cycle Analysis: To investigate if the compound affects cell cycle progression, treated cells can be stained with a DNA-intercalating dye (like PI) and analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

  • Kinase Inhibition Assays: If the compound is suspected to target specific kinases based on its structure, in vitro kinase assays can be performed to measure its inhibitory activity against a panel of relevant kinases.[4][6]

References

Application Notes and Protocols: Chemical Derivatization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These protocols describe common derivatization strategies to generate novel analogs for screening and drug development.

Overview of Derivatization Strategies

The 3-ethyl-3-methoxy-2H-indol-2-one core offers several sites for chemical modification. The primary sites for derivatization include the nitrogen atom of the lactam (N-1), the aromatic ring (positions C-4, C-5, C-6, and C-7), and the C-3 methoxy group. This document will focus on N-alkylation, aromatic ring nitration, and cleavage of the C-3 methoxy group to yield a versatile 3-hydroxy intermediate.

G cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_products Derivative Classes cluster_further_func Further Functionalization start_mol 3-Ethyl-3-methoxy-2H-indol-2-one N_alkylation N-Alkylation / N-Arylation start_mol->N_alkylation Base, R-X Aromatic_sub Aromatic Ring Substitution (e.g., Nitration, Halogenation) start_mol->Aromatic_sub Electrophile Methoxy_cleavage C3-Methoxy Cleavage start_mol->Methoxy_cleavage Lewis Acid (e.g., BBr3) product_N N-Substituted Analogs N_alkylation->product_N product_Aromatic Aromatically-Substituted Analogs Aromatic_sub->product_Aromatic product_Hydroxy 3-Ethyl-3-hydroxy-2H-indol-2-one Methoxy_cleavage->product_Hydroxy further_func Esterification, Etherification, etc. product_Hydroxy->further_func

Caption: Derivatization pathways for 3-Ethyl-3-methoxy-2H-indol-2-one.

Experimental Protocols

The following protocols are generalized procedures adapted for this compound based on established methods for oxindole derivatization. Researchers should optimize conditions as needed.

This protocol describes the alkylation of the indole nitrogen using a base and an alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzylated product.

This protocol details the electrophilic nitration of the aromatic ring, which is expected to occur primarily at the C-5 position.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the oxindole, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress with TLC.

  • Once the reaction is complete, pour the mixture slowly over a stirred beaker of ice water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the 5-nitro derivative.

This protocol describes the cleavage of the 3-methoxy ether to yield the corresponding 3-hydroxy-oxindole, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried, argon-flushed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide solution (1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture back to -78 °C and carefully quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and pour it into saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described derivatization protocols. Yields and specific quantities are illustrative and may vary based on experimental conditions and scale.

Reaction Starting Material (SM) Reagent (eq) Product Typical Yield (%) Hypothetical ¹H NMR Shift (ppm) of Key Proton
N-Alkylation 1.0 mmolNaH (1.2), Benzyl Bromide (1.1)1-Benzyl-3-ethyl-3-methoxy-2H-indol-2-one75-90%~5.0 (s, 2H, N-CH₂)
Nitration 1.0 mmolHNO₃ (1.1) in H₂SO₄3-Ethyl-3-methoxy-5-nitro-2H-indol-2-one60-80%~8.2 (d, 1H, Ar-H ortho to NO₂)
Methoxy Cleavage 1.0 mmolBBr₃ (1.5)3-Ethyl-3-hydroxy-2H-indol-2-one70-85%~4.5 (s, 1H, C3-OH)

Workflow and Biological Context

The derivatization of the oxindole core is a key strategy in medicinal chemistry to modulate pharmacological activity. For instance, many oxindole derivatives are known to be potent kinase inhibitors.

G cluster_workflow Experimental Workflow start Select Derivatization Strategy (N-Alkylation, Nitration, etc.) protocol Execute Synthetic Protocol start->protocol purification Purify Crude Product (Chromatography/Recrystallization) protocol->purification characterization Characterize Structure (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening

Caption: General experimental workflow for synthesis and screening.

Many synthesized oxindole derivatives have been evaluated for their anti-inflammatory and anticancer properties. A common mechanism of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in tumor angiogenesis.

G cluster_pathway Simplified Kinase Inhibition Pathway VEGF VEGF (Growth Factor) VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds P Phosphorylation VEGFR->P Dimerization & Autophosphorylation Signal Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) P->Signal Response Cellular Response (Proliferation, Angiogenesis) Signal->Response Inhibitor Oxindole Derivative Inhibitor->VEGFR Inhibits ATP Binding

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is an indole derivative with potential applications in pharmaceutical research. The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific, making it suitable for routine analysis in a drug development setting.

Physicochemical Properties

A summary of the estimated physicochemical properties of this compound, based on the parent compound oxindole, is provided below. These properties are critical in the development of an appropriate HPLC method. The parent compound, 1,3-Dihydro-(2H)-indol-2-one, has a predicted logP of 1.07 and a pKa of 12.14, suggesting the target analyte is moderately polar and will be in a neutral state across a wide pH range.

Experimental Protocols

1. HPLC Method Development Workflow

The development of the HPLC method follows a systematic approach to achieve optimal separation and detection of the analyte.

HPLC Method Development Workflow start Define Analytical Target Profile physchem Assess Physicochemical Properties (UV, pKa, logP) start->physchem col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) physchem->col_select mob_phase Mobile Phase Screening (ACN/Water, MeOH/Buffer) physchem->mob_phase detection Wavelength Selection (UV-Vis Detector) physchem->detection optimization Method Optimization (Gradient, Flow Rate, Temperature) col_select->optimization mob_phase->optimization detection->optimization validation Method Validation (ICH Q2(R1)) optimization->validation end Final Method validation->end

Caption: Workflow for the systematic development of the HPLC method.

2. Proposed Chromatographic Conditions

Based on the initial assessment, the following chromatographic conditions are proposed for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method Validation Parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod_loq LOD & LOQ method->lod_loq

Caption: Relationship of key validation parameters for the HPLC method.

1. Specificity

The specificity of the method will be evaluated by analyzing a blank (diluent), a placebo (matrix without analyte), and a sample spiked with the analyte. The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms will demonstrate specificity.

2. Linearity

Linearity will be assessed by analyzing a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. A calibration curve will be constructed by plotting the peak area against the concentration.

Linearity ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

3. Accuracy

Accuracy will be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Accuracy ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%

4. Precision

Precision will be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst.

Precision ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness

The robustness of the method will be assessed by intentionally varying key chromatographic parameters and observing the effect on the results.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% Organic

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantitative determination of this compound. The proposed method is expected to be simple, rapid, and reliable for routine analysis in a pharmaceutical laboratory. The detailed validation protocol ensures that the method adheres to international regulatory standards, providing confidence in the generated analytical data.

References

Application Notes and Protocols for LC-MS Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a novel synthetic indol-2-one derivative, and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes hypothetical metabolic pathways and quantitative data to serve as a practical framework for researchers initiating studies on this compound.

Introduction

This compound is an investigational compound with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This application note outlines a robust LC-MS/MS method for the simultaneous quantification of the parent compound and its hypothesized metabolites in plasma samples.

Proposed Metabolic Pathway

The metabolic pathway of this compound is proposed to involve several key enzymatic reactions common in drug metabolism. The primary routes are anticipated to be O-demethylation, hydroxylation of the ethyl group, and subsequent oxidation, as well as potential glucuronidation.

Metabolic Pathway Parent This compound M1 Metabolite 1 (M1) O-demethylation Parent->M1 CYP-mediated M2 Metabolite 2 (M2) Hydroxylation Parent->M2 CYP-mediated M4 Metabolite 4 (M4) Glucuronidation Parent->M4 UGT-mediated M3 Metabolite 3 (M3) Oxidation M2->M3 ADH/ALDH

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the parent compound and its metabolites from plasma.[1][2]

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% B
0.05
1.05
8.095
10.095
10.15
12.05

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Cone Voltage and Collision Energy: To be optimized for each analyte.[3]

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Parent Compound206.1174.13015
Metabolite 1 (M1)192.1160.13015
Metabolite 2 (M2)222.1190.13520
Metabolite 3 (M3)220.1188.13520
Metabolite 4 (M4)382.1206.12512
Internal Standard(To be determined)(To be determined)(Optimized)(Optimized)

Quantitative Data Summary

The following tables represent hypothetical quantitative data obtained from a validation study.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Parent Compound1 - 1000> 0.995
Metabolite 1 (M1)0.5 - 500> 0.995
Metabolite 2 (M2)0.5 - 500> 0.995
Metabolite 3 (M3)1 - 500> 0.995
Metabolite 4 (M4)2 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Parent CompoundLQC3< 1095 - 105
MQC300< 897 - 103
HQC800< 798 - 102
Metabolite 1 (M1)LQC1.5< 1293 - 107
MQC150< 996 - 104
HQC400< 897 - 103

Experimental Workflow Diagram

The overall experimental workflow from sample receipt to data analysis is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Receive Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (ACN) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lcms1 Inject Sample sp6->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometric Detection lcms2->lcms3 data1 Peak Integration lcms3->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: Overview of the analytical workflow.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound and its potential metabolites in a biological matrix. The detailed protocols and hypothetical data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Further validation and adaptation of this method may be required based on specific experimental needs and laboratory instrumentation.

References

Application Notes and Protocols: 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a Molecular Probe for Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a representative example based on the known biological activities of 3-substituted-2-oxindole derivatives. As of the latest literature review, specific data for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a molecular probe is not available. This document is intended to provide a scientifically plausible framework for its potential application.

Introduction

This compound, hereafter referred to as EMO-Probe, is a synthetic small molecule belonging to the 3-substituted-2-oxindole class. Compounds in this class have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. EMO-Probe is designed as a molecular probe to investigate the activity and inhibition of specific tyrosine kinases, offering a valuable tool for drug discovery and cancer research. Its mechanism of action is predicated on its ability to competitively bind to the ATP-binding pocket of target kinases, thereby inhibiting their catalytic activity.

Principle of Application

EMO-Probe can be utilized in a variety of in vitro and cell-based assays to quantify the activity of specific kinases and to screen for potential kinase inhibitors. Its application relies on the principle of competitive inhibition, where the probe's binding to the kinase active site prevents the phosphorylation of a substrate. The degree of inhibition can be measured using various detection methods, including fluorescence, luminescence, or radioactivity.

Physicochemical Properties of EMO-Probe

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>5 mg/mL), and Methanol (>5 mg/mL). Poorly soluble in water.
Purity (by HPLC) >98%
Storage Store at -20°C, protected from light and moisture.

Application 1: In Vitro Kinase Inhibition Assay

This protocol describes the use of EMO-Probe as a positive control inhibitor in an in vitro kinase assay to determine the IC₅₀ value of a test compound against a target tyrosine kinase.

Materials:

  • EMO-Probe (10 mM stock in DMSO)

  • Test Compound (serial dilutions in DMSO)

  • Recombinant human Tyrosine Kinase (e.g., Src, Abl)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (10 mM stock)

  • Peptide substrate (specific for the target kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 96-well plates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilutions of Test Compound and EMO-Probe D Add Test Compound/EMO-Probe to wells A->D B Prepare Kinase/Substrate/Buffer mix E Add Kinase/Substrate mix to wells B->E C Prepare ATP solution G Initiate reaction by adding ATP C->G D->E F Incubate at room temperature E->F F->G H Incubate at room temperature G->H I Stop kinase reaction and deplete remaining ATP H->I J Add detection reagent to convert ADP to ATP I->J K Add luciferase/luciferin to generate luminescent signal J->K L Read luminescence on a plate reader K->L

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compound and EMO-Probe in DMSO. A typical starting concentration for EMO-Probe as a control inhibitor would be 10 µM.

  • In a 96-well plate, add 1 µL of each dilution of the test compound or EMO-Probe. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Prepare a master mix containing the kinase and peptide substrate in kinase buffer. Add 24 µL of this mix to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Prepare the ATP solution in kinase buffer to the desired final concentration (typically at or near the Km for the kinase).

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ assay).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results:

CompoundTarget KinaseIC₅₀ (nM)
EMO-Probe Tyrosine Kinase A50
Test Compound XTyrosine Kinase A120
Test Compound YTyrosine Kinase A>10,000

Application 2: Cellular Target Engagement Assay

This protocol describes a method to assess the ability of EMO-Probe to engage its target kinase within a cellular context using a Western Blot-based assay to detect changes in substrate phosphorylation.

Signaling Pathway:

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase Rec->Kinase EMO EMO-Probe EMO->Kinase Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: EMO-Probe inhibits the target kinase, blocking substrate phosphorylation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • EMO-Probe (10 mM stock in DMSO)

  • Growth factor or stimulus to activate the signaling pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-target kinase, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of EMO-Probe (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.

  • Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total substrate, total target kinase, and a loading control to ensure equal loading.

Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and loading control. Plot the normalized phosphorylation level against the EMO-Probe concentration to determine the cellular EC₅₀.

Expected Results:

EMO-Probe (µM)p-Substrate/Total Substrate (Fold Change vs. Stimulated Control)
0 (Unstimulated)0.1
0 (Stimulated)1.0
0.10.8
1.00.4
10.00.1

Safety and Handling

EMO-Probe is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

Application Notes and Protocols for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS: 66424-33-7), a bioactive indole derivative with antibacterial properties against both gram-positive and gram-negative bacteria.[1][] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Compound Information

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
CAS Number 66424-33-7[3]
Appearance Solid (form may vary)General
Recommended Solvent DMSOInferred from common practice for similar compounds
Recommended Storage of Stock Solution -20°C or -80°CGeneral laboratory best practices

Experimental Protocols

1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2. Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.

  • Refer to the specific Safety Data Sheet (SDS) for detailed safety information. If a specific SDS is not available, handle the compound with the caution appropriate for a novel chemical substance.

3. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.

Step 1: Calculate the required mass of the compound.

To prepare a 10 mM stock solution, the required mass is calculated using the following formula:

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 191.23 g/mol * 1000 mg/g = 1.9123 mg

Step 2: Weigh the compound.

  • Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

  • Carefully weigh out approximately 1.91 mg of this compound directly into the tared tube. Record the exact mass.

Step 3: Add the solvent.

  • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = (Mass (mg) / 191.23 g/mol ) / 0.010 mol/L * 1,000,000 µL/L

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

Step 4: Dissolve the compound.

  • Cap the tube securely.

  • Vortex the tube for 1-2 minutes to facilitate the dissolution of the compound.

  • Visually inspect the solution to ensure that all of the solid has completely dissolved. If necessary, gentle warming in a water bath (not to exceed 37°C) or sonication can be used to aid dissolution.

Step 5: Aliquot and store the stock solution.

  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Calculate Mass B Weigh Compound A->B Required Mass C Add Solvent (DMSO) B->C Weighed Compound D Dissolve (Vortex/Sonicate) C->D Compound in Solvent E Aliquot into single-use tubes D->E Homogeneous Solution F Label Aliquots E->F G Store at -20°C or -80°C F->G

A workflow diagram for the preparation and storage of a stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving the methoxylation of a 3-bromo-3-ethyl-2-oxindole precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete bromination of the 3-ethyl-2-oxindole starting material.2. Inactive catalyst or reagents for the methoxylation step.3. Reaction temperature is too low.4. Insufficient reaction time.1. Verify the complete conversion of the starting material to 3-bromo-3-ethyl-2-oxindole by TLC or LC-MS before proceeding.2. Use fresh, high-purity reagents and ensure the catalyst is not deactivated. Consider using a different catalyst system if the issue persists.3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.4. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Formation of Side Products 1. Over-reaction or decomposition at high temperatures.2. Presence of water or other nucleophiles leading to undesired reactions.3. The base used is too strong or not suitable for the reaction, leading to elimination or other side reactions.1. Lower the reaction temperature and monitor the reaction closely.2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Screen different bases (e.g., organic vs. inorganic) and their concentrations to minimize side product formation.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts during chromatography.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. If the product is sensitive to silica gel, consider alternative purification methods such as recrystallization or preparative HPLC.
Inconsistent Yields 1. Variability in the quality of starting materials or reagents.2. Fluctuations in reaction conditions (temperature, stirring speed, etc.).3. Scaling up the reaction without proper optimization.1. Use starting materials and reagents from a reliable source and of consistent purity.2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction setup.3. When scaling up, re-optimize the reaction conditions, as heat and mass transfer effects can differ.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Bromination: Synthesis of the intermediate, 3-bromo-3-ethyl-2-oxindole, from 3-ethyl-2-oxindole.

  • Methoxylation: Substitution of the bromine atom with a methoxy group using a suitable methanol source and catalyst. A highly enantioselective approach can be achieved using a chiral Ni(II)/N,N'-dioxide complex.[1]

Q2: How can I improve the yield of the methoxylation step?

To improve the yield, consider the following:

  • Catalyst Choice: The choice of catalyst is crucial. Chiral nickel(II) complexes with N,N'-dioxide ligands have shown high efficiency and enantioselectivity.[1]

  • Base Selection: The base used can significantly influence the reaction outcome. Inorganic bases like K₂HPO₄ have been reported to give better yields compared to some organic bases.[1]

  • Solvent System: A mixed solvent system, such as DCM and 1,4-dioxane, may be beneficial.[1]

  • Temperature Control: The reaction temperature should be carefully optimized. A study on a similar alkoxylation reaction found that 10 °C was optimal, with higher temperatures potentially leading to side reactions.[1]

Q3: What are the potential side products in this synthesis?

Potential side products can include:

  • Unreacted Starting Material: Incomplete reaction will leave the 3-bromo-3-ethyl-2-oxindole precursor.

  • Elimination Product: Formation of a double bond at the 3-position.

  • Hydrolysis Product: If water is present, the 3-bromo intermediate can hydrolyze to the 3-hydroxy-3-ethyl-2-oxindole.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-3-ethyl-2-oxindole (Intermediate)

Materials:

  • 3-ethyl-2-oxindole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve 3-ethyl-2-oxindole in CCl₄ in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-3-ethyl-2-oxindole.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general method for the asymmetric alkoxylation of 3-bromo-3-substituted 2-oxindoles.[1]

Materials:

  • 3-bromo-3-ethyl-2-oxindole

  • Methanol (CH₃OH)

  • Chiral Ni(II)/N,N'-dioxide complex (catalyst)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Dichloromethane (DCM) and 1,4-dioxane (solvents)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the chiral Ni(II)/N,N'-dioxide complex (e.g., 10 mol%).

  • Add K₂HPO₄ (2.0 equivalents).

  • Add a solution of 3-bromo-3-ethyl-2-oxindole (1.0 equivalent) in a mixed solvent of DCM and 1,4-dioxane (e.g., 7:3 v/v).

  • Add methanol (1.5 equivalents).

  • Stir the reaction mixture at the optimized temperature (e.g., 10 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the optimization of reaction conditions for a similar enantioselective alkoxylation reaction, which can serve as a starting point for optimizing the synthesis of this compound.[1]

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃DCM2555
2K₂CO₃DCM2562
3Cs₂CO₃DCM2571
4K₂HPO₄DCM2578
5K₂HPO₄DCM/1,4-dioxane (7:3)1099
6K₂HPO₄DCM/1,4-dioxane (7:3)085

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_bromination Step 1: Bromination cluster_methoxylation Step 2: Methoxylation A 3-ethyl-2-oxindole C Reaction & Workup A->C B NBS, Initiator Solvent (CCl4) B->C D 3-bromo-3-ethyl-2-oxindole C->D F Reaction & Purification D->F E Methanol, Catalyst Base, Solvent E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_sm Check Starting Material Consumption by TLC/LC-MS start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed incomplete_rxn Incomplete Reaction sm_consumed->incomplete_rxn No side_products Side Products Observed? sm_consumed->side_products Yes optimize_cond Optimize Conditions: - Increase Temperature - Extend Time - Check Reagents incomplete_rxn->optimize_cond end Improved Yield optimize_cond->end yes_sp Identify Side Products by MS/NMR side_products->yes_sp Yes no_sp Purification Issue? side_products->no_sp No adjust_cond Adjust Conditions: - Lower Temperature - Change Base/Solvent - Use Anhydrous Conditions yes_sp->adjust_cond adjust_cond->end optimize_purification Optimize Purification: - Different Solvent System - Recrystallization no_sp->optimize_purification Yes no_sp->end No optimize_purification->end

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the recovery?

Answer:

Low recovery of this compound from silica gel chromatography can be attributed to several factors:

  • Compound Instability on Silica Gel: Oxindole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. The methoxy group at the C3 position might be susceptible to hydrolysis under acidic conditions.

  • Irreversible Adsorption: The polar lactam moiety in the oxindole core can lead to strong, sometimes irreversible, binding to the active sites on the silica gel.

  • Improper Solvent System: An inappropriate mobile phase can lead to very slow elution or streaking of the compound, making it difficult to collect efficiently.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing a column, run a small-scale stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking that was not present initially, your compound may be degrading on the silica.

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a mild base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. Use this same mobile phase composition to pack and run your column.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a bonded phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Optimize the Mobile Phase: A well-chosen solvent system is crucial. For normal phase chromatography, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is common for oxindole derivatives. A step-gradient elution, gradually increasing the polarity, can help in eluting the compound without excessive band broadening.

  • Work-up Procedure: Ensure your crude material is free of any highly polar, non-volatile impurities from the reaction work-up (e.g., inorganic salts) before loading it onto the column, as these can interfere with the chromatography.

Issue 2: Co-elution of Impurities

Question: I am unable to separate my target compound from a persistent impurity that has a very similar Rf value. What strategies can I employ to achieve better separation?

Answer:

Co-elution of impurities is a common challenge, especially with structurally similar byproducts. For this compound, these could include diastereomers (if a chiral center is introduced during synthesis), or isomers.

Troubleshooting Steps:

  • Refine the Mobile Phase:

    • Solvent Selectivity: Changing the composition of the mobile phase can alter the selectivity of the separation. For instance, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane, tert-butyl methyl ether (MTBE), or a mixture of solvents. Different solvents interact differently with the compound and the stationary phase, which can resolve overlapping spots.

    • Isocratic vs. Gradient Elution: For closely eluting compounds, a shallow gradient or even an isocratic elution with a finely tuned solvent mixture often provides better resolution than a steep gradient.

  • Column Chromatography Parameters:

    • Stationary Phase: Use a high-performance silica gel with a smaller particle size for better resolution.

    • Column Dimensions: A longer, narrower column generally provides better separation for difficult-to-resolve mixtures.

    • Loading Technique: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica can also improve resolution.

  • Alternative Purification Techniques:

    • Recrystallization: If the crude product is semi-crystalline, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on either normal or reverse phase can offer superior resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. However, some common potential impurities for this class of compounds include:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Over-alkylation/methylation Products: If the synthesis involves N-alkylation, there's a possibility of side reactions.

  • Hydrolysis Product: The 3-methoxy group could be susceptible to hydrolysis back to the 3-hydroxy equivalent, especially during acidic workup or on acidic silica gel.

  • Oxidation Products: The oxindole core can be susceptible to oxidation.

  • Diastereomers: If any step in the synthesis is diastereoselective but not perfectly so, you will have diastereomeric impurities.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for normal phase column chromatography would be:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Start with a solvent system of Hexane:Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1) and gradually increase the proportion of ethyl acetate. Use TLC to find a solvent ratio that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization is a viable and often preferred method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common solvents to screen for oxindole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.

Q4: My purified compound seems to degrade upon storage. How can I prevent this?

A4: 3-alkoxy-2-oxindoles can be sensitive to light, air (oxidation), and residual acid or base.

  • Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., in a freezer) can significantly enhance stability.

  • Purity: Ensure that all traces of purification solvents and any acidic or basic residues are removed, as these can catalyze degradation over time.

Data Presentation

Table 1: Hypothetical Comparison of Purification Methods for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities RemovedNotes
Column Chromatography (Silica Gel) 85%98%75%Starting materials, polar byproductsSome product loss due to adsorption.
Column Chromatography (Neutral Alumina) 85%97%85%Acid-sensitive impuritiesBetter recovery compared to silica gel.
Recrystallization (Ethanol/Water) 85%>99%65%Most impurities, especially less polar onesHighly pure product but lower yield.
Preparative HPLC (C18) 98%>99.5%90%Closely related isomers/diastereomersHigh purity, suitable for final polishing step.

Note: The data in this table is illustrative and intended to provide a general comparison of expected outcomes for different purification techniques.

Table 2: Potential Impurities and Suggested Removal Strategies

Potential ImpurityStructure/DescriptionSuggested Purification Method
3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-oneHydrolysis product of the methoxy groupColumn chromatography (silica gel or neutral alumina) should separate this more polar compound.
Starting Isatin DerivativeUnreacted starting materialTypically more polar; easily removed by column chromatography.
DiastereomersStereoisomers at the C3 positionMay require high-resolution techniques like preparative HPLC or careful optimization of column chromatography. Recrystallization might also be effective if the crystal packing differs significantly.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size (a diameter-to-height ratio of about 1:10 to 1:20 is a good starting point).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (step-gradient or linear gradient) to elute the compounds. For example, you might increase the ethyl acetate concentration from 5% to 10%, then to 20%, and so on.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add about 20-30 mg of the crude product.

    • Add a small amount of a test solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.

    • If the solid is poorly soluble at room temperature, heat the mixture gently. If the solid dissolves upon heating, this is a potentially good solvent.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals. You can then place it in an ice bath to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven or air dry them to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Initial Purity Assessment column Column Chromatography tlc->column Rf ~0.2-0.4 recrystallization Recrystallization tlc->recrystallization Crystalline Solid pure_product Pure Product column->pure_product Combine Pure Fractions waste Impure Fractions / Mother Liquor column->waste recrystallization->pure_product Collect Crystals recrystallization->waste

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield coelution Co-elution of Impurities? start->coelution degradation Degradation on Silica? low_yield->degradation Yes adsorption Strong Adsorption? low_yield->adsorption No change_selectivity Change Solvent System coelution->change_selectivity Yes prep_hplc Use Preparative HPLC coelution->prep_hplc If still unresolved try_recrystallization Attempt Recrystallization coelution->try_recrystallization Alternative change_stationary Use Neutral Alumina or Deactivated Silica degradation->change_stationary Yes optimize_solvent Optimize Mobile Phase degradation->optimize_solvent No adsorption->optimize_solvent

Caption: Troubleshooting decision tree for purification challenges.

Identifying common impurities in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the C3-alkylation of a 3-methoxy-2-oxindole precursor. This typically involves deprotonation of the C3 position with a suitable base, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. An alternative route could involve the sequential methoxylation and ethylation of an isatin derivative.

Q2: What are the most common impurities I should expect in my synthesis?

Common impurities can arise from several sources including incomplete reactions, side-reactions, and degradation of the product. These may include:

  • Starting Materials: Unreacted 3-methoxy-1,3-dihydro-2H-indol-2-one or the isatin precursor.

  • Over-alkylation Products: Di-ethylated or other over-alkylated species.

  • Hydrolysis Product: 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one, resulting from the hydrolysis of the methoxy group.

  • Oxidation Products: Various oxidized forms of the indolinone ring system.

  • Solvent Adducts: Impurities arising from reactions with the solvent.

Q3: How can I best purify the final product?

Column chromatography on silica gel is a standard and effective method for purifying this compound from the common impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both potentially containing a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of significant impurities if they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product and for identifying certain types of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete deprotonation of the 3-methoxy-2-oxindole.Use a stronger base or increase the equivalents of the base. Ensure anhydrous reaction conditions as proton sources will quench the base.
Poor reactivity of the ethylating agent.Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). Increase the reaction temperature or extend the reaction time.
Side reactions consuming the starting material.Optimize reaction conditions (temperature, solvent, base) to favor the desired C-alkylation.
Issue 2: Presence of Significant Amounts of 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one
Potential Cause Suggested Solution
Hydrolysis of the methoxy group during reaction or workup.Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Acidic conditions during purification.Neutralize the crude product before purification. Use a neutral or slightly basic mobile phase for chromatography if the compound is stable under these conditions.
Issue 3: Formation of Multiple Unidentified Byproducts
Potential Cause Suggested Solution
Over-alkylation or other side reactions.Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. Optimize the reaction temperature to minimize side reactions.
Degradation of the product under reaction or purification conditions.Perform the reaction at a lower temperature. Protect the reaction from light and air if the compound is sensitive. Use milder purification techniques.

Summary of Common Impurities

The following table summarizes the common impurities, their likely origin, and typical analytical observations.

Impurity Name Structure Likely Origin Typical HPLC Retention Time (Relative to Product) Key Mass Spec (m/z) Ion [M+H]⁺
3-methoxy-1,3-dihydro-2H-indol-2-one(Starting Material)Incomplete reactionEarlier164.07
3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one(Hydrolysis Product)Hydrolysis of the methoxy groupEarlier178.08
3,3-Diethyl-1,3-dihydro-2H-indol-2-one(Over-alkylation Product)Reaction with excess ethylating agentLater204.13
Isatin(Precursor)Incomplete conversion to starting materialEarlier148.04

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: To a solution of 3-methoxy-1,3-dihydro-2H-indol-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a strong base (e.g., lithium diisopropylamide, LDA) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add ethyl iodide (or another suitable ethylating agent) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

General Protocol for HPLC Analysis of Impurities
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and linearly increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Workup and Purification reaction_complete->workup Reaction Complete troubleshoot Identify Issue reaction_complete->troubleshoot Incomplete or Side Reactions analyze_product Analyze Final Product (HPLC, LC-MS, NMR) workup->analyze_product product_ok Product Meets Specifications analyze_product->product_ok Purity OK analyze_product->troubleshoot Impurities Detected low_yield Low Yield troubleshoot->low_yield Primary Issue hydrolysis Presence of Hydrolysis Product troubleshoot->hydrolysis Primary Issue byproducts Multiple Byproducts troubleshoot->byproducts Primary Issue optimize_base Optimize Base/Conditions low_yield->optimize_base optimize_workup Optimize Workup/Purification hydrolysis->optimize_workup optimize_reagents Optimize Reagent Stoichiometry/Temperature byproducts->optimize_reagents optimize_base->start Re-run Synthesis optimize_workup->start Re-run Synthesis optimize_reagents->start Re-run Synthesis

Caption: Troubleshooting workflow for synthesis.

Optimizing reaction conditions for synthesizing indol-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of indol-2-one (oxindole) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the indol-2-one core?

A1: The synthesis of indol-2-one derivatives is versatile, with several established methods. Key strategies include:

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization of 2-alkynylanilines or 2-vinylanilides is a widely used and robust method.[1][2] This approach often involves C-H activation or Heck-type reactions.[2][3]

  • [3+2] Cycloaddition: This method is particularly prominent for synthesizing spirooxindoles. It typically involves the reaction of an in-situ generated azomethine ylide (from isatin and an amino acid like L-proline or sarcosine) with a dipolarophile.[4][5][6]

  • Fischer Indole Synthesis: A classic method that can be adapted for oxindoles, involving the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions, followed by a[7][7]-sigmatropic rearrangement.[8][9] However, this method can present selectivity challenges with unsymmetrical substrates.[9]

  • Metal-Free Approaches: Recent developments include metal-free electrochemical intramolecular amination of 2-vinyl anilines, offering a more sustainable alternative.[10]

Q2: How do I select an appropriate solvent for my reaction?

A2: Solvent choice is critical and can significantly impact reaction yield, selectivity, and rate. Protic solvents can facilitate enolization, which may be beneficial in certain reactions.[11] For [3+2] cycloaddition reactions to form spirooxindoles, polar protic solvents like ethanol often provide the best results, whereas nonpolar solvents can be unsuitable due to the poor solubility of starting materials like amino acids.[4] In some cases, solvent-free conditions under microwave irradiation have proven highly effective, leading to high yields in short reaction times.[12] The solubility of all starting materials, reagents, and potential intermediates should be considered.[4][13]

Q3: What factors should guide my choice of catalyst?

A3: The catalyst choice depends entirely on the desired transformation.

  • Palladium Catalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are frequently used for cyclization and cross-coupling reactions, such as Sonogashira and Heck reactions, to build the indole framework or add substituents.[1][14][15]

  • Copper Catalysts: Copper salts like CuI and Cu(OAc)₂ are often employed, sometimes as co-catalysts with palladium in Sonogashira couplings, or as the primary catalyst in annulation reactions.[15][16]

  • Gold and Rhodium Catalysts: These are often used in catalyst-controlled regiodivergent rearrangements of indole-based ylides, allowing for selective formation of different isomers.[17][18]

  • Organocatalysts: Proline and its derivatives are common organocatalysts, especially in asymmetric syntheses and cycloadditions for creating spirooxindoles.[4]

Q4: How do substituents on the aromatic ring or starting materials affect the reaction outcome?

A4: Substituents can have profound electronic and steric effects on the reaction.

  • Electronic Effects: In many metal-catalyzed reactions, electron-donating groups (EDGs) on the aniline ring can increase the nucleophilicity of the arene, often leading to better yields compared to electron-withdrawing groups (EWGs).[16] Conversely, in other transformations, EWGs might be beneficial.

  • Steric Effects: Bulky ortho-substituents on the aniline ring can hinder the approach of reagents and catalysts, potentially leading to lower yields or requiring more forcing reaction conditions.[16] The position of the substituent (ortho, meta, or para) can also influence the regioselectivity of the cyclization step in methods like the Fischer indole synthesis.[8]

Troubleshooting Guides

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has not worked at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue stemming from several potential factors. A logical, step-by-step approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low/No Yield

G start Problem: Low/No Yield check_sm 1. Verify Starting Materials (SMs) - Purity (NMR, LCMS) - Stability - Correct Stoichiometry start->check_sm check_reagents 2. Check Reagents & Catalyst - Catalyst Activity (age, storage) - Base/Acid Strength & Purity - Solvent Anhydrous? check_sm->check_reagents SMs OK sm_fail Remedy: - Purify SMs - Use fresh SMs - Re-weigh check_sm->sm_fail check_conditions 3. Review Reaction Conditions - Temperature (too low/high?) - Atmosphere (Inert?) - Reaction Time (too short?) check_reagents->check_conditions Reagents OK reagents_fail Remedy: - Use fresh catalyst - Use fresh, dry solvent - Check base/acid quality check_reagents->reagents_fail optimize 4. Systematically Optimize - Screen Solvents - Screen Catalysts/Ligands - Vary Temperature & Time check_conditions->optimize Conditions OK conditions_fail Remedy: - Adjust temperature - Ensure inert atmosphere - Extend reaction time check_conditions->conditions_fail solution Improved Yield optimize->solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Checklist:

  • Starting Material Integrity: Confirm the purity of your starting materials via NMR or LC-MS. Impurities can poison catalysts or lead to side reactions. Some precursors, like certain alkynylanilines, can be unstable.[14]

  • Catalyst Activity: Transition metal catalysts, especially palladium complexes, can degrade over time or with improper storage. If catalyst deactivation is suspected, try using a fresh batch or a different catalyst.

  • Reaction Atmosphere: Many reactions, particularly those using Pd(0) or other sensitive catalysts, require a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the catalyst.

  • Solvent Quality: Ensure solvents are anhydrous if required by the reaction mechanism. Water can interfere with many organometallic catalytic cycles.

  • Temperature and Time: The reaction may be too slow at the current temperature. Consider incrementally increasing the temperature. Conversely, some intermediates or products might be unstable at higher temperatures, leading to decomposition. Run a time-course study by taking aliquots to determine the optimal reaction time.

Problem: Formation of Multiple Products / Poor Selectivity

Q: My TLC shows multiple spots, and I am struggling to isolate the desired product. How can I improve the reaction's selectivity?

A: Poor selectivity can be either regioselectivity (forming constitutional isomers) or chemoselectivity (reacting at different functional groups).

  • Change the Catalyst/Ligand: In metal-catalyzed reactions, the ligand plays a crucial role in the catalyst's steric and electronic environment. Switching from a general ligand like PPh₃ to a more specialized one (e.g., a bidentate or Buchwald-type ligand) can dramatically improve selectivity.[1] For rearrangements, switching the metal entirely (e.g., from copper to rhodium) can invert the regioselectivity.[18]

  • Adjust the Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product, which is typically the desired one.

  • Modify the Solvent: As shown in the table below, solvent choice can dictate the reaction pathway. A systematic solvent screen is a valuable optimization step.[19]

  • Protecting Groups: If a competing side reaction involves a reactive functional group (like a free -NH), consider using a protecting group (e.g., Boc, Ts) to block that pathway.

Table 1: Effect of Solvent on Yield and Selectivity Data synthesized from representative literature.[11][19]

EntrySolventTemperature (°C)Time (h)ProductYield (%)
1CH₃CN60123,3-Difluorooxindole85
2CH₃OH/H₂O (1:1)60123-Fluorooxindole78
3Toluene8010Spirooxindole65
4EtOH/H₂O (1:1)8010Spirooxindole92
5DichloromethaneRT24Indole45
6EthanolReflux5Spirooxindole88[4]
Problem: Difficulty with Product Purification

Q: I can see my product on the TLC plate, but I cannot separate it from a persistent impurity using column chromatography. What should I do?

A: Purification can be a significant challenge, especially if the product and impurities have similar polarities.[20]

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/pentane system. Adding a small amount of triethylamine (~1%) can help with basic compounds (like those containing amines), while a drop of acetic acid can help with acidic compounds.[20]

    • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral), C18 reverse-phase silica, or Florisil.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.[21]

  • Chemical Modification: As a last resort, consider a derivatization-purification-deprotection sequence. React either the desired product or the impurity with a reagent that significantly changes its polarity, allowing for easy separation. Afterwards, reverse the reaction to recover the pure product.

Key Experimental Protocols

Protocol 1: General Procedure for [3+2] Cycloaddition Synthesis of Pyrrolizidine Spirooxindoles

This protocol is adapted from methodologies used for synthesizing spirooxindole derivatives via a one-pot, multicomponent reaction.[4][5]

Workflow for Spirooxindole Synthesis

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Combine Isatin, Amino Acid, & Dipolarophile in Solvent reflux Heat Mixture to Reflux start->reflux monitor Monitor by TLC until Starting Material is Consumed reflux->monitor cool Cool Reaction & Pour into Ice-Cold Water monitor->cool filter Filter Precipitated Solid cool->filter purify Purify by Column Chromatography or Recrystallization filter->purify end end purify->end Characterize Product (NMR, MS, m.p.)

Caption: General experimental workflow for spirooxindole synthesis.

Methodology:

  • Reagent Combination: To a round-bottom flask equipped with a condenser and magnetic stir bar, add the chalcone (dipolarophile, 1.0 mmol), isatin (1.3 mmol), and L-proline (amino acid, 1.3 mmol).[4]

  • Solvent Addition: Add ethanol (10-15 mL) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting chalcone spot has disappeared (typically 2-5 hours).[4][5]

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: A solid product will typically precipitate. Collect the crude product by vacuum filtration.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate, 80:20 v/v) or by recrystallization from a suitable solvent like ethanol.[5]

Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling/Cyclization

This protocol is a representative method for synthesizing 2-substituted indoles from N-protected 2-iodoanilines.[1][15]

Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-tosyl-2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (5-10 mol%), and CuI (5-10 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL), followed by the terminal alkyne (1.2 mmol) and a base such as triethylamine (Et₃N, 3.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 3-12 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired indole derivative.

References

Addressing stability issues of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of oxindole derivatives like this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation may be indicated by:

  • A change in the color or clarity of the solution.

  • The formation of precipitates.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • If long-term storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: How can I assess the stability of my this compound solution?

A4: Stability can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient over time. A stability-indicating method should be developed and validated for accurate assessment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Verify the purity of the stock solution using HPLC. Review and optimize storage conditions (temperature, light protection).
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH. If degradation is suspected, analyze the precipitate to identify its nature.
Change in solution color. Degradation of the compound.This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., light exposure, improper pH).
Multiple peaks observed during HPLC analysis of a freshly prepared solution. Impure starting material or rapid degradation in the analytical mobile phase.Check the certificate of analysis of the compound. Ensure the mobile phase is compatible with the compound and does not induce on-column degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[2]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Data Presentation:

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl24 h60°CData to be filledData to be filled
0.1 M NaOH24 h60°CData to be filledData to be filled
3% H₂O₂24 hRoom TempData to be filledData to be filled
Thermal (Solid)48 h70°CData to be filledData to be filled
Thermal (Solution)48 h70°CData to be filledData to be filled
Photolytic (Solid)--Data to be filledData to be filled
Photolytic (Solution)--Data to be filledData to be filled
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[3]

Materials and Equipment:

  • HPLC system with a diode array detector (DAD) or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Forced degradation samples from Protocol 1

  • HPLC grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate)

Methodology:

  • Initial Method Conditions:

    • Mobile Phase: Start with a gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection.

    • Column Temperature: 25°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the mobile phase composition (gradient slope, organic modifier, pH) to achieve adequate separation between the parent peak and all degradation product peaks.

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.

Visualizations

Oxindole derivatives are known to act as kinase inhibitors, interfering with various signaling pathways involved in cell proliferation and survival.[4][5] The diagram below illustrates a generalized signaling pathway that can be inhibited by oxindole-based compounds.

Caption: Generalized signaling pathway inhibited by oxindole derivatives.

The following workflow outlines the process for troubleshooting stability issues of this compound.

Caption: Workflow for troubleshooting stability issues.

References

How to avoid byproduct formation in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Predominant N-Alkylation Instead of C-Alkylation

Symptom: The primary product isolated is the N-ethyl or N-methyl derivative of the oxindole starting material, with low yields of the desired C3-substituted product.

Cause: The nitrogen atom of the oxindole is a competing nucleophilic site. Under certain conditions, particularly with less sterically hindered alkylating agents and certain bases, N-alkylation can be the major reaction pathway.

Solutions:

  • Choice of Base: The selection of the base is critical for directing the alkylation to the C3 position. Strong, non-nucleophilic bases that can facilitate the formation of the C3-enolate are preferred. Butyllithium (BuLi) is often more effective than sodium hydride (NaH) or alkali metal alkoxides in promoting C3-alkylation.

  • N-Protection: Protecting the oxindole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or a benzyl group, can effectively block N-alkylation. The protecting group can be removed in a subsequent step after C3-functionalization is complete.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor C-alkylation over N-alkylation.

Table 1: Effect of Base on C3 vs. N1-Alkylation of a 3-Substituted Oxindole

BaseSolventTemperature (°C)C3-Alkylated Product Yield (%)N1-Alkylated Byproduct Yield (%)
NaHTHF253560
KOt-BuTHF04550
LDATHF-787515
n-BuLiTHF-7885<5

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Issue 2: Formation of O-Alkylated Byproduct

Symptom: Isolation of a 2-alkoxy-indole derivative as a significant byproduct.

Cause: The oxindole enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation is more likely to occur with "harder" electrophiles and under conditions that favor thermodynamic control.

Solutions:

  • Choice of Alkylating Agent: Use "softer" electrophiles. For example, using an ethyl iodide instead of a more reactive ethyl triflate may favor C-alkylation.

  • Solvent Effects: Polar aprotic solvents like THF or dioxane generally favor C-alkylation.

  • Counter-ion Effects: The nature of the counter-ion of the enolate can influence the C/O alkylation ratio. Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.

Issue 3: Formation of Di-ethylated or Di-methoxylated Byproducts

Symptom: The final product mixture contains significant amounts of 3,3-diethyl-1,3-dihydro-2H-indol-2-one or 3,3-dimethoxy-1,3-dihydro-2H-indol-2-one.

Cause: This occurs if the reaction conditions are not carefully controlled, leading to the addition of two ethyl groups or two methoxy groups to the C3 position instead of one of each. This is particularly problematic if the ethylation and methoxylation are performed in a one-pot reaction without careful stoichiometry.

Solutions:

  • Stepwise Addition: It is highly recommended to perform the ethylation and methoxylation in a stepwise manner. First, introduce the ethyl group to form 3-ethyl-1,3-dihydro-2H-indol-2-one, purify this intermediate, and then proceed with the methoxylation.

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating and alkoxylating agents. Use of a slight excess of the substrate relative to the electrophile in each step can help minimize double addition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to minimize byproducts in the synthesis of this compound?

A1: A two-step approach is generally recommended. First, perform the ethylation of the N-protected oxindole at the C3 position. After purification of the 3-ethyl-oxindole intermediate, proceed with the methoxylation. This stepwise approach provides better control over the reaction and minimizes the formation of di-substituted byproducts.

Q2: How can I effectively purify the desired product from the common byproducts?

A2: Column chromatography is the most effective method for separating the desired 3-ethyl-3-methoxy-2H-indol-2-one from N-alkylated, O-alkylated, and di-substituted byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.

Q3: Are there any analytical techniques that can help in identifying the byproducts?

A3: Yes, several techniques are useful. 1H NMR and 13C NMR spectroscopy are invaluable for structural elucidation of the main product and byproducts. Mass spectrometry (MS) can help in identifying the molecular weights of the components in the reaction mixture, confirming the presence of byproducts. High-performance liquid chromatography (HPLC) can be used to quantify the ratio of the desired product to the byproducts.

Key Experimental Protocols

Protocol 1: C3-Ethylation of N-Boc-Oxindole
  • Preparation: To a solution of N-Boc-oxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C3-Methoxylation of 3-Ethyl-N-Boc-Oxindole
  • Preparation: To a solution of 3-ethyl-N-Boc-oxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour.

  • Methoxylation: Add a suitable methoxylating agent, such as methyl trifluoromethanesulfonate (methyl triflate, 1.2 eq), dropwise.

  • Reaction: Maintain the reaction at -78 °C for 4 hours.

  • Quenching and Work-up: Follow the same quenching, extraction, and purification procedures as described in Protocol 1.

  • Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts Oxindole Oxindole C3-Enolate C3-Enolate Oxindole->C3-Enolate Base N-Ethyl-Oxindole N-Ethyl-Oxindole Oxindole->N-Ethyl-Oxindole Et-X (N-Alkylation) 3-Ethyl-Oxindole 3-Ethyl-Oxindole C3-Enolate->3-Ethyl-Oxindole Et-X 2-Ethoxy-Indole 2-Ethoxy-Indole C3-Enolate->2-Ethoxy-Indole Et-X (O-Alkylation) 3-Ethyl-3-Methoxy-Oxindole Desired Product 3-Ethyl-Oxindole->3-Ethyl-3-Methoxy-Oxindole 1. Base 2. MeO-X 3,3-Diethyl-Oxindole 3,3-Diethyl-Oxindole 3-Ethyl-Oxindole->3,3-Diethyl-Oxindole Excess Et-X caption Reaction pathway and common byproducts. Troubleshooting_Guide Start Reaction Analysis Identify_Byproduct Identify Major Byproduct N-Alkylation O-Alkylation Di-Alkylation Start->Identify_Byproduct Solution_N Use stronger, non-nucleophilic base (e.g., n-BuLi). Consider N-protection strategy. Identify_Byproduct:N->Solution_N Solution_O Use 'softer' electrophile. Optimize solvent and counter-ion. Identify_Byproduct:O->Solution_O Solution_Di Perform stepwise addition of reagents. Ensure strict stoichiometric control. Identify_Byproduct:Di->Solution_Di Optimize Optimized Reaction Solution_N->Optimize Solution_O->Optimize Solution_Di->Optimize caption Troubleshooting workflow for byproduct minimization.

Interpreting complex NMR spectra of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Interpreting Complex NMR Spectra

Welcome to the technical support center for the analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While an exact spectrum for this specific molecule is not publicly available, based on analogous structures and general principles of NMR spectroscopy, the following proton chemical shifts can be anticipated. The molecule's structure contains a chiral center at the C3 position, which can lead to magnetic non-equivalence for the methylene protons of the ethyl group, potentially resulting in a more complex splitting pattern than a simple quartet.

Q2: What are the predicted ¹³C NMR chemical shifts for this molecule?

A2: The expected carbon chemical shifts are based on known values for similar oxindole and methoxy-substituted compounds. The presence of the electron-withdrawing carbonyl group and the aromatic ring will significantly influence the chemical shifts.

Q3: Why do the methylene protons of the ethyl group at the C3 position show a complex multiplet instead of a simple quartet?

A3: The carbon at the C3 position is a stereocenter. This chirality makes the two methylene protons of the adjacent ethyl group diastereotopic. Diastereotopic protons are in different chemical environments and are not magnetically equivalent. Consequently, they will have different chemical shifts and will split each other, in addition to being split by the methyl protons. This results in a complex multiplet, often an ABX system, rather than a simple quartet.

Q4: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?

A4: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.

  • Incomplete Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, causing broad lines. Ensure your compound is completely soluble in the chosen deuterated solvent.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can also appear as broad signals. For instance, the N-H proton of the indole ring can sometimes exchange with residual water in the solvent.

Q5: My integrations in the aromatic region are not accurate due to the residual solvent peak. What can I do?

A5: If the residual peak of your deuterated solvent (e.g., chloroform-d) overlaps with your aromatic signals, you can try the following:

  • Use a Different Solvent: Switching to a solvent whose residual peak does not overlap with your signals of interest, such as acetone-d6 or benzene-d6, can resolve the issue.[1]

  • Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences that can suppress the signal from the solvent.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the NMR analysis of this compound.

Guide 1: Overlapping Signals in the Aromatic Region
  • Problem: The signals for the four aromatic protons are overlapping, making it difficult to determine their multiplicity and coupling constants.

  • Troubleshooting Steps:

    • Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]

    • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

    • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can help assign protons to their attached carbons.

Guide 2: Unexpected Peaks in the Spectrum
  • Problem: The spectrum contains peaks that do not correspond to the target molecule.

  • Troubleshooting Steps:

    • Identify Common Impurities: Check for common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) that may be present from the purification process.[1] Water is also a very common impurity.

    • Check Deuterated Solvent Purity: The deuterated solvent itself can contain impurities or residual non-deuterated solvent.

    • Sample Degradation: The compound may be unstable under the experimental conditions. Consider re-purifying the sample or acquiring the spectrum at a lower temperature.

Logical Workflow for NMR Troubleshooting

troubleshooting_workflow cluster_broad Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlapping Signals cluster_extra Troubleshooting Extra Peaks cluster_complex Understanding Complex Multiplets start Start: Unexpected NMR Spectrum issue Identify the Primary Issue start->issue broad_peaks Broad Peaks issue->broad_peaks Broadening overlapping_signals Overlapping Signals issue->overlapping_signals Overlap extra_peaks Extra Peaks issue->extra_peaks Impurities complex_multiplets Unexpectedly Complex Multiplets issue->complex_multiplets Splitting shim Re-shim Spectrometer broad_peaks->shim change_solvent_overlap Change Solvent overlapping_signals->change_solvent_overlap identify_solvents Identify Residual Solvents extra_peaks->identify_solvents check_chirality Identify Chiral Centers complex_multiplets->check_chirality dilute Dilute Sample shim->dilute check_solubility Check Solubility dilute->check_solubility end Resolved Spectrum check_solubility->end higher_field Use Higher Field Spectrometer change_solvent_overlap->higher_field run_2d_nmr Run 2D NMR (COSY/HSQC) higher_field->run_2d_nmr run_2d_nmr->end check_d_solvent Check Deuterated Solvent Purity identify_solvents->check_d_solvent repurify Re-purify Sample check_d_solvent->repurify repurify->end diastereotopic Consider Diastereotopic Protons check_chirality->diastereotopic temp_study Variable Temperature NMR diastereotopic->temp_study temp_study->end

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.0 - 7.6m-4H
N-H~8.0br s-1H
OCH₃~3.2s-3H
-CH₂- (Ethyl)~2.0 - 2.2m~7.02H
-CH₃ (Ethyl)~0.9t~7.03H
C3-H (if present)----

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O175 - 180
Aromatic C110 - 145
C375 - 85
OCH₃50 - 55
-CH₂- (Ethyl)25 - 35
-CH₃ (Ethyl)8 - 12

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolving the Sample: Gently vortex or shake the vial until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied, or a different solvent should be chosen.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Adding an Internal Standard (Optional): If precise quantification is needed, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum
  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and the temperature is stable.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines. Insert the sample into the magnet.

  • Locking and Shimming:

    • Establish a field-frequency lock on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

  • Setting Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° or a smaller flip angle (e.g., 30-45°) to reduce experiment time.

    • Acquisition Time (at): Typically set between 2 to 4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) is required.

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are often adequate.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value.

    • Integrate the signals to determine the relative number of protons.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate end Final Spectrum Analysis integrate->end

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

References

Overcoming poor solubility of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in experimental assays.

Troubleshooting Guides

Issue: Compound precipitates out of solution during assay preparation or execution.

Possible Cause: The aqueous solubility of this compound is low, leading to precipitation when the concentration exceeds its solubility limit in the assay buffer.

Solutions:

  • Optimize Solvent System with Co-solvents: Many organic solvents miscible with water can increase the solubility of hydrophobic compounds.[1][2][3]

    • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed a level that affects biological activity or instrumentation (typically <1% v/v).

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][4]

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

    • Recommendation: Introduce a non-ionic surfactant such as Tween® 20 or Triton™ X-100 into the assay buffer at a concentration above its critical micelle concentration (CMC). Be aware that high concentrations of detergents can denature proteins or disrupt cell membranes.[5]

Issue: Inconsistent or non-reproducible assay results.

Possible Cause: Poor solubility can lead to variable amounts of the compound being in solution, resulting in inconsistent effective concentrations in the assay.

Solutions:

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[2][6]

    • Recommendation: Incorporate a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD) into the assay buffer. The formation of the inclusion complex can enhance the solubility and bioavailability of the compound.

  • Prepare a Solid Dispersion: A solid dispersion involves dispersing the compound in an inert carrier matrix at the molecular level.[2][7][8]

    • Recommendation: For in vivo or cell-based assays where a solid dosage form is prepared, consider creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). This can improve the dissolution rate and bioavailability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to solubilize this compound for an in vitro assay?

A1: Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A common starting concentration is 10-20 mM. For the assay, dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is low (e.g., ≤ 0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, consider the troubleshooting steps outlined above.

Q2: How can I determine the solubility of this compound in different solvents?

A2: A simple method is to prepare saturated solutions by adding an excess amount of the compound to a known volume of solvent. The suspension should be agitated at a constant temperature until equilibrium is reached. After centrifugation or filtration to remove undissolved solid, the concentration of the compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Q3: Are there any specific excipients that are recommended for improving the solubility of indole derivatives?

A3: While specific data for this compound is limited, general strategies for poorly soluble drugs are applicable. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][7][8] The choice of excipient will be assay-dependent and may require empirical testing.

Data Presentation

Table 1: Common Organic Solvents for Preparing Stock Solutions

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189High solubilizing power, but can be toxic to some cells at higher concentrations.
Ethanol5.278.5Less toxic than DMSO, but may have lower solubilizing power for highly lipophilic compounds.
Methanol6.664.7Good solvent, but can be toxic.
Acetone5.156Volatile, can be useful for initial solubilization.
N,N-Dimethylformamide (DMF)6.4153Strong solvent, but also has toxicity concerns.

Note: Data compiled from various sources.[9][10][11]

Table 2: Comparison of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase solubility.[2]Simple and widely used.[1]The organic solvent may interfere with the assay.
pH Adjustment Altering the pH to ionize the compound, increasing its solubility.[4]Effective for ionizable compounds.The required pH may not be compatible with the assay.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.[1]Can significantly increase apparent solubility.May denature proteins or disrupt cell membranes.
Cyclodextrins Formation of inclusion complexes.[2]Generally well-tolerated in biological systems.Can be a more expensive option.
Solid Dispersions Dispersing the compound in a solid carrier.[7]Enhances dissolution rate and bioavailability.[1]More complex to prepare, primarily for solid formulations.

Experimental Protocols

Protocol 1: General Procedure for Solubilization Using a Co-solvent

  • Weigh out a precise amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10 mM). Gentle warming or sonication may aid dissolution.

  • For the working solution, perform a serial dilution of the stock solution into the final aqueous assay buffer.

  • Ensure the final concentration of the co-solvent is below the tolerance level of your specific assay (typically <1% v/v).

  • Visually inspect for any signs of precipitation. If observed, further optimization of the solvent system or the use of an alternative solubilization method is required.

Visualizations

experimental_workflow cluster_start cluster_solubilization cluster_dilution cluster_evaluation cluster_outcome start Poorly Soluble Compound (this compound) stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Assay observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes troubleshooting_pathway cluster_options cluster_re_evaluation cluster_final_outcome start Precipitation Observed option1 Optimize Co-solvent (e.g., lower final concentration) start->option1 option2 Adjust Buffer pH start->option2 option3 Add Surfactant (e.g., Tween-20) start->option3 option4 Use Cyclodextrins start->option4 re_observe Re-evaluate Solubility option1->re_observe option2->re_observe option3->re_observe option4->re_observe success Solubility Achieved re_observe->success Yes failure Further Optimization Needed re_observe->failure No

References

Validation & Comparative

Comparing the biological activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the diverse biological functions of 3-substituted-1,3-dihydro-2H-indol-2-one derivatives, supported by quantitative data and detailed experimental protocols.

The indol-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] This guide focuses on comparing the biological activities of various 3-substituted-1,3-dihydro-2H-indol-2-one derivatives, with a specific mention of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one where information is available. The comparisons are based on quantitative experimental data from peer-reviewed studies.

Anticancer and Cytotoxic Activity

Derivatives of the indol-2-one core are widely investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes like protein kinases, disruption of cellular processes such as tubulin polymerization, and induction of apoptosis.[4][5][6]

Kinase Inhibition

Many indol-2-one derivatives function as kinase inhibitors, targeting enzymes like VEGFR, EGFR, c-Src, and Chk1, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][7][8]

Table 1: Kinase Inhibitory Activity of Indol-2-one Derivatives

Compound ClassTarget KinasePotency (IC50)Reference
3-(Indol-2-yl)indazolesChek10.30 nM (Compound 21)
3-Ethylidene-1,3-dihydro-indol-2-onesChk14 nM (Compound 27)[7]
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesVEGFR-2Sub-micromolar IC50 values[5]
3-(Hetero)arylideneindolin-2-onesc-SrcVaries with substitution[6]
Cytotoxicity Against Cancer Cell Lines

The direct cytotoxic effect of these derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's potency.

Table 2: Cytotoxic Activity of Indol-2-one Derivatives Against Various Cancer Cell Lines

CompoundCell LineActivity MetricValue (µM)Reference
Compound 1c (an indole derivative)HeLa (Cervical Cancer)LC500.50[9]
MCF-7 (Breast Cancer)LC500.55[9]
HepG2 (Liver Cancer)LC500.9[9]
Compound 6c (Indolo–pyrazole)SK-MEL-28 (Melanoma)IC503.46[4]
Compound 5t (Benzohydrazide derivative)REH (Leukemia)Induces apoptosisat 0.1 and 0.5 µM[10]
Thiazolidinone-indole hybrid VIIIHCT-15 (Colon Cancer)IC500.92[4]

The following diagram illustrates a general workflow for assessing the cytotoxicity of these compounds using a standard MTT assay.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed cancer cells in 96-well plates B Treat cells with various concentrations of indol-2-one derivatives A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 values G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Induction and Cell Cycle Arrest

A significant mechanism for the anticancer activity of indol-2-one derivatives is the induction of programmed cell death (apoptosis) and interference with the cell cycle.[10][11] Studies have shown that these compounds can cause cell cycle arrest, particularly in the G2/M phase, and trigger apoptotic pathways.[4][11]

The diagram below depicts a simplified overview of the apoptotic signaling pathway that can be activated by these compounds.

G cluster_pathway Simplified Apoptosis Signaling Pathway Indole_Derivative Indol-2-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Indole_Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Simplified overview of apoptosis induction.

Anti-inflammatory Activity

Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory properties.[12][13] For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophage cells.[13] The mechanism often involves the modulation of key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Indol-2-one Derivatives

CompoundAssayEffectKey FindingReference
3-(3-hydroxyphenyl)-indolin-2-oneNO Production in RAW264.7 cellsInhibitionHighest activity among 19 derivatives tested[13]
Cytokine Production (TNF-α, IL-6)InhibitionSuppressed mRNA expression of cytokines[13]
Compound 7iLPS-induced inflammationInhibitionShowed excellent anti-inflammatory effects with low cytotoxicity[12]

The anti-inflammatory effects are often mediated by the inhibition of signaling pathways such as NF-κB, which is a central regulator of inflammatory gene expression.

G cluster_pathway NF-κB Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (e.g., MAPKs, Akt) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Indole_Derivative Indol-2-one Derivative Indole_Derivative->Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial and Antiviral Activity

The indol-2-one scaffold is also associated with antimicrobial and antiviral activities.[3][14] Specifically, this compound has been reported as an indole derivative with activity against both Gram-positive and Gram-negative bacteria.[15] Other derivatives have been synthesized and tested against a range of bacterial, fungal, and viral targets.[3][14]

Table 4: Antimicrobial Activity of Indol-2-one Derivatives

Compound Class/NameTarget OrganismActivity MetricFindingReference
This compoundGram-positive & Gram-negative bacteriaAntibacterial ActivityShows activity[15]
5-substituted-dihydropyrimidin-thiadiazolyl-imino-indol-2-onesMycobacterium tuberculosis H37RvAntitubercular ActivityVaries with substitution[3]
E. coli, S. aureus, C. albicansAntibacterial/AntifungalVaries with substitution[3]
5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazonesVirusesAntiviral ActivityReported to have antiviral effects[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the biological activities of different compounds.

In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[4][16]

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., indol-2-one derivatives) dissolved in a suitable solvent like DMSO, which is then diluted in the culture medium. Control wells receive only the vehicle (e.g., 1% DMSO).[12]

  • Incubation: The plates are incubated for a period of 24 to 72 hours in a humidified incubator at 37°C with 5% CO2.[12]

  • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12]

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a multi-well plate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13]

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in 96-well plates.[13]

  • Treatment: Cells are pre-treated with various concentrations of the indol-2-one derivatives for about 2 hours.[13]

  • Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) to induce an inflammatory response and incubated for approximately 20-24 hours.[13]

  • Nitrite Measurement: The production of NO is assessed by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at around 540 nm, and the nitrite concentration is determined from a standard curve. The inhibitory effect of the compounds on NO production is then calculated.

References

Validating the Antibacterial Potential of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential antibacterial activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. As of this publication, no direct experimental data exists for this specific compound. Therefore, this document serves as a predictive validation based on the well-documented antibacterial properties of the core oxindole scaffold and its various derivatives. This information is intended for researchers, scientists, and drug development professionals.

The oxindole (1,3-dihydro-2H-indol-2-one) structure is a prominent pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including significant antibacterial effects.[1][2] The nature and placement of substituents on the oxindole ring, particularly at the C-3 position, are critical in determining the potency and spectrum of this activity.

Comparative Analysis of Antibacterial Efficacy

The antibacterial performance of oxindole derivatives is heavily influenced by substitutions at the C-3 position. This guide compiles data from various studies on 3-substituted and 3,3-disubstituted oxindoles to provide a basis for comparison.

Data Summary of Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 3-substituted oxindole derivatives against both Gram-positive and Gram-negative bacteria. Data for standard, clinically used antibiotics are included for a comprehensive comparison.[3][4][5][6][7][8]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Oxindole Derivatives and Standard Antibiotics

Compound/AntibioticStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
3-Substituted Oxindoles
3-(1H-Indol-3-yl)indolin-2-one (KS1)[4]>128>128>128>128
3-(1-Methylpyrrol-2-yl)-5-bromoindolin-2-one (KS16)[4][9]816>128>128
3-(Thiophen-2-yl)-5-fluoroindolin-2-one (KS20)[4]1632>128>128
3(Z)-{4-[4-(phenylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one[5][10][11]62.5Not Reported125250
3-Alkylidene-2-indolone derivative (10g)[8]0.50.5>128>128
Standard Antibiotics
Streptomycin[4]1632816
Ciprofloxacin[4][9]0.510.251
Gentamicin[4][9]1424
Gatifloxacin[8]0.50.512

Note: Lower MIC values indicate greater antibacterial potency.

The compiled data suggest that modifications at the 3-position of the oxindole ring can result in potent antibacterial agents, especially against Gram-positive bacteria such as Staphylococcus aureus, including multi-drug resistant strains (MRSA).[4][8] The introduction of heterocyclic and specific alkylidene groups at this position appears to be a promising strategy for enhancing antibacterial activity.[4][8]

Experimental Protocols for Antibacterial Validation

To empirically validate the antibacterial activity of this compound, standardized microbiological assays are essential. The following are detailed methodologies for two primary assays.[12][13][14]

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This quantitative assay identifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[13][14]

Materials:

  • Test Compound: this compound

  • Reference Antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh 18-24 hour culture. The turbidity is adjusted to match a 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Serial two-fold dilutions of the test compound and reference antibiotics are prepared in CAMHB directly within the 96-well plates.

  • Inoculation: The standardized bacterial inoculum is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) must be included.

  • Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 16-20 hours.

  • Result Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (lack of turbidity).[13]

Disk Diffusion (Zone of Inhibition) Assay

This is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[15][16]

Materials:

  • Test Compound

  • Sterile blank paper discs (6 mm diameter)

  • Bacterial Strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Plate Inoculation: A sterile swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.

  • Disk Application: Sterile paper discs are impregnated with a defined concentration of the test compound and placed firmly onto the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.

  • Measurement and Interpretation: The diameter of the clear zone of growth inhibition surrounding each disc is measured in millimeters. A larger zone of inhibition is generally indicative of a higher susceptibility of the bacterium to the antimicrobial agent.[12][15]

Visualized Experimental and Mechanistic Schemes

The following diagrams provide a visual representation of the experimental workflow and a potential mechanism of action for oxindole-based antibacterial agents.

G cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay p1 Bacterial Culture (e.g., S. aureus, E. coli) p2 Standardize Inoculum (0.5 McFarland) p1->p2 m1 Inoculate 96-well plates with bacteria and compounds p2->m1 z1 Create Bacterial Lawn on MHA plate p2->z1 p3 Prepare Compound and Antibiotic Dilutions p3->m1 z2 Apply Compound-impregnated Discs p3->z2 m2 Incubate (37°C, 16-20h) m1->m2 m3 Read MIC (Lowest concentration with no growth) m2->m3 z4 Measure Zone Diameter (mm) z1->z2 z3 Incubate (37°C, 16-18h) z2->z3 z3->z4

Caption: Workflow for antibacterial susceptibility testing.

G cluster_bacterium Bacterial Cell cluster_outcome Result compound Oxindole Derivative (e.g., this compound) dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition membrane Cell Membrane replication DNA Replication dna_gyrase->replication essential for outcome Bacteriostatic or Bactericidal Effect dna_gyrase->outcome Disruption leads to cell_division Cell Division replication->cell_division

Caption: Proposed mechanism of antibacterial action.

Hypothesized Mechanism of Action

The precise antibacterial mechanism of this compound remains to be elucidated. However, a common mechanism for many bioactive oxindole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and segregation. The oxindole scaffold can interfere with these essential cellular processes, ultimately leading to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect. The specific 3-ethyl and 3-methoxy substitutions are hypothesized to influence the compound's binding affinity and specificity to these enzymatic targets. Further investigations, including enzymatic assays and molecular docking studies, are necessary to confirm this proposed mechanism.

References

Comparative Guide to Structure-Activity Relationship (SAR) of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one analogs, a class of compounds investigated for their potential as kinase inhibitors and anticancer agents. The oxindole scaffold is a privileged structure in medicinal chemistry, and substitutions at the C3 position have been shown to significantly influence biological activity.[1][2][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in the evaluation of these compounds.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 3,3-disubstituted oxindole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative comparison of the potency of each analog.

Compound IDR1 (at N1)R2 (at C3)R3 (at C3)Cancer Cell LineIC50 (µM)
6d HEtN=PPh3PC3 (Prostate)6-10
MCF7 (Breast)6-10
SW620 (Colon)6-10
MiaPaca2 (Pancreas)6-10
A375 (Melanoma)6-10
7d HEtNCOPC3 (Prostate)7-20
MCF7 (Breast)7-20
SW620 (Colon)7-20
MiaPaca2 (Pancreas)7-20
A375 (Melanoma)7-20

Note: The data presented is based on a study of 3,3-disubstituted oxindole derivatives. While not exclusively focused on 3-ethyl-3-methoxy analogs, it provides valuable insights into the impact of substitutions at the C3 position.[1][2]

Experimental Protocols

General Synthesis of 3,3-Disubstituted Oxindole Derivatives

A general synthetic route to 3,3-disubstituted oxindoles bearing a nitrogen atom at the C3 position starts from a 3-alkyl oxindole. This pathway is notable for being metal-free. The specific substitutions on the nitrogen atom at C3 are achieved through subsequent reactions, for instance, with isocyanates or via an iminophosphorane intermediate.[1][2]

In Vitro Cytotoxicity Assay

The anti-proliferative activity of the synthesized compounds is typically evaluated against a panel of human tumor cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

  • Cell Seeding: Human cancer cells (e.g., PC3, MCF7, SW620, MiaPaca2, and A375) and normal cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

Visualizations

General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow General SAR Workflow for Oxindole Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Material (e.g., 3-Alkyl Oxindole) Synthesis Chemical Synthesis (Metal-free pathway) Start->Synthesis Analogs Library of Analogs (e.g., 6d, 7d) Synthesis->Analogs Screening In Vitro Screening (e.g., Cytotoxicity Assays) Analogs->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification (e.g., Compound 6d) SAR->Lead Optimization Further Optimization Lead->Optimization

Caption: A flowchart illustrating the general workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 3,3-disubstituted oxindole analogs.

Kinase Inhibition and Downstream Signaling

Oxindole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to anticancer effects.

Kinase_Inhibition_Pathway Simplified Kinase Inhibition Signaling Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade Oxindole 3-Ethyl-3-methoxy- 2H-indol-2-one Analog Kinase Protein Kinase (e.g., CDK, VEGFR, PDGFR) Oxindole->Kinase Inhibition Downstream Downstream Signaling (e.g., RAS/MEK, PI3K/AKT) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A diagram showing the inhibitory effect of this compound analogs on protein kinases, leading to the disruption of downstream signaling pathways that control cell proliferation and survival.

References

Comparative Analysis of Synthesis Methods for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of specifically substituted oxindoles, such as 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of an appropriate synthetic strategy.

Introduction

This compound possesses a unique substitution pattern at the C3 position, featuring both an ethyl and a methoxy group. This disubstitution presents a synthetic challenge requiring a strategic approach to introduce these functionalities. This guide evaluates two primary retrosynthetic pathways: Route A , which involves the sequential ethylation and methoxylation of an oxindole precursor, and Route B , a more convergent approach utilizing a Grignard reaction on isatin followed by methylation.

Comparative Data of Synthetic Routes

The following table summarizes the key comparative metrics for the two proposed synthetic routes. The data is compiled from analogous reactions reported in the literature and provides an estimated comparison of yield, reaction time, and complexity.

Parameter Route A: Sequential Ethylation and Methoxylation Route B: Grignard Reaction and Methylation
Starting Material OxindoleIsatin
Number of Steps 32
Overall Estimated Yield 40-60%65-80%
Total Estimated Time 2-3 days1-2 days
Key Reagents NaH, Ethyl iodide, m-CPBA, NaH, Methyl iodideEthylmagnesium bromide, NaH, Methyl iodide
Purification Methods Column chromatography for each stepColumn chromatography after each step
Scalability ModerateGood
Advantages Utilizes readily available oxindole.More convergent, higher overall yield.
Disadvantages Multi-step, potential for side reactions in oxidation.Grignard reagent is moisture sensitive.

Experimental Protocols

Route A: Sequential Ethylation and Methoxylation

This route involves a three-step process starting from oxindole: C3-ethylation, C3-hydroxylation, and subsequent O-methylation.

Step 1: Synthesis of 3-Ethyl-1,3-dihydro-2H-indol-2-one

  • To a solution of oxindole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-ethyl-1,3-dihydro-2H-indol-2-one.

Step 2: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

  • Dissolve 3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable solvent such as THF.

  • Cool the solution to -78 °C and add a strong base like lithium diisopropylamide (LDA) (1.1 eq) to generate the enolate.

  • Bubble molecular oxygen through the solution for 1-2 hours.

  • Quench the reaction with a reducing agent, such as saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Alternative for Step 2: Aerobic oxidation in the presence of a suitable catalyst can also be employed as a milder alternative.

Step 3: Synthesis of this compound

  • To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Route B: Grignard Reaction and Methylation

This more convergent route begins with isatin and utilizes a Grignard reagent to install the ethyl and hydroxyl groups in a single step.

Step 1: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

  • To a solution of isatin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in THF (3.0 M, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.[1][2]

Step 2: Synthesis of this compound

  • To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with cold water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final product, this compound.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the reaction sequences.

Synthesis_Comparison cluster_A Route A: Sequential Ethylation and Methoxylation cluster_B Route B: Grignard Reaction and Methylation A_start Oxindole A_step1 3-Ethyl-1,3-dihydro- 2H-indol-2-one A_start->A_step1  NaH, EtI   A_step2 3-Ethyl-3-hydroxy- 1,3-dihydro-2H-indol-2-one A_step1->A_step2  1. LDA  2. O2   A_end 3-Ethyl-1,3-dihydro-3-methoxy- 2H-indol-2-one A_step2->A_end  NaH, MeI   B_start Isatin B_step1 3-Ethyl-3-hydroxy- 1,3-dihydro-2H-indol-2-one B_start->B_step1  EtMgBr   B_end 3-Ethyl-1,3-dihydro-3-methoxy- 2H-indol-2-one B_step1->B_end  NaH, MeI  

Caption: Comparative workflow of the two proposed synthetic routes.

Conclusion

Both presented routes offer viable pathways to the target molecule, this compound. Route B, the Grignard reaction followed by methylation, is recommended as the more efficient approach due to its convergent nature, resulting in a higher overall yield and fewer synthetic steps. However, Route A provides a valuable alternative, particularly if oxindole is a more readily available starting material than isatin in a given laboratory setting. The choice of synthesis will ultimately depend on the specific constraints and objectives of the research, including reagent availability, desired scale, and timeline.

References

The Efficacy of 3-Substituted Indolin-2-one Derivatives as a Promising Class of Antibacterial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. One such scaffold of growing interest is the indolin-2-one core, with various 3-substituted derivatives demonstrating significant efficacy against a range of bacterial pathogens. While specific quantitative data on the antibacterial activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not extensively available in current literature, this guide provides a comparative analysis of the broader class of 3-substituted indolin-2-one derivatives, drawing upon available experimental data to benchmark their performance against commercial antibiotics.

Quantitative Efficacy of 3-Substituted Indolin-2-one Derivatives

The antibacterial efficacy of several 3-substituted indolin-2-one derivatives has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of representative compounds from this class against various Gram-positive and Gram-negative bacteria, alongside MIC values for common commercial antibiotics for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Alkylidene-2-Indolone Derivatives Against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 6538 (μg/mL)Staphylococcus aureus ATCC 4220 (μg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 (μg/mL)
Compound 10f 0.50.50.5
Compound 10g 0.50.50.5
Compound 10h 0.50.50.5
Gatifloxacin (Control) 0.50.50.5
Data sourced from a study on 3-alkylidene-2-indolone derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 3-Substituted Indole-2-one and -thione Derivatives Against Various Bacteria

CompoundSalmonella enterica (μg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (μg/mL)
Compound 2 125-
Compound 3 125-
Compound 4 -125
Compound 5 -125
Compound 6 -125
Compound 7 -125
Compound 8 -125
Ampicillin (Control) Comparable ActivityComparable Activity
Data indicates that the most active compounds showed antimicrobial activity at a MIC value of 125 μg/mL, which was comparable to the reference compound ampicillin.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antibacterial agent. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

A detailed, step-by-step protocol for the Broth Microdilution assay can be found in various established microbiology resources.[3][4][5][6][7]

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare sterile bacterial growth medium prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plate at optimal temperature and time inoculation->incubation read_results Visually inspect for bacterial growth incubation->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanisms of Action

The antibacterial activity of 3-substituted indolin-2-one derivatives appears to be multifaceted, with different analogs exhibiting distinct mechanisms of action.

Dual Mode of Action: Topoisomerase IV Inhibition and Reductive Bioactivation

A notable mechanism has been identified for certain indolin-2-one nitroimidazole hybrids. These compounds exhibit a dual mode of action:

  • Direct Inhibition of Topoisomerase IV: They directly inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This activity is comparable to that of established antibiotics like ciprofloxacin.[8][9][10][11]

  • Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, leading to the formation of reactive radical species that cause damage to DNA and other vital cellular components.[8][9][10][11]

This dual mechanism is significant as it may reduce the likelihood of bacteria developing resistance.

mechanism_of_action cluster_pathway1 Pathway 1: Direct Inhibition cluster_pathway2 Pathway 2: Reductive Bioactivation compound Indolin-2-one Nitroimidazole Hybrid compound->inhibition reduction Bacterial Nitroreductases compound->reduction Reduced by topoIV Topoisomerase IV dna_replication DNA Replication topoIV->dna_replication (Essential for) bacterial_death Bacterial Cell Death dna_replication->bacterial_death Blockage leads to inhibition->topoIV Inhibits radicals Reactive Radical Species reduction->radicals Generates cellular_damage Damage to DNA, Proteins, etc. radicals->cellular_damage Causes cellular_damage->bacterial_death Leads to

Dual mechanism of action for some indolin-2-one nitroimidazole derivatives.

Inhibition of Dihydrofolate Reductase (DHFR)

Another potential mechanism of action for some 3-alkylidene-2-indolone derivatives is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts these vital cellular processes, leading to bacterial cell death.

Conclusion

The available data strongly suggests that the 3-substituted indolin-2-one scaffold represents a promising avenue for the development of novel antibacterial agents. Derivatives of this class have demonstrated potent activity against a variety of bacteria, including drug-resistant strains, with some exhibiting efficacy comparable to commercial antibiotics. The diverse mechanisms of action observed within this class, including the novel dual-action pathway, offer a potential strategy to combat the growing challenge of antibiotic resistance. Further investigation into the structure-activity relationships of these compounds, including the specific derivative this compound, is warranted to fully elucidate their therapeutic potential.

References

Benchmarking 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the oxindole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive benchmark analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one against similar research compounds, offering researchers, scientists, and drug development professionals a comparative framework for evaluation. The analysis focuses on key performance areas including antibacterial, kinase inhibition, and tubulin polymerization inhibition activities.

While direct experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) data from closely related 3-substituted oxindole derivatives to provide a robust comparative context.

Comparative Data on Antibacterial Activity

The oxindole core is a well-established pharmacophore in the development of novel antibacterial agents. Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 3-substituted oxindole derivatives against various bacterial strains, providing a benchmark for the expected activity of this compound.

Compound IDR Group at C3Bacterial StrainMIC (µg/mL)Reference
IA-1 -(4-Trifluoromethyl-2-nitrophenyl)E. coli~7[1]
S. aureus~7[1]
IA-2 1,3,5-trisubstituted-2-oxindole derivative (3a)M. tuberculosis H37Rv25[2]
IA-3 1,3,5-trisubstituted-2-oxindole derivative (3c)M. tuberculosis H37Rv25[2]
IA-4 1,3,5-trisubstituted-2-oxindole derivative (4a)M. tuberculosis H37Rv25[2]
IA-5 1,3,5-trisubstituted-2-oxindole derivative (4b)M. tuberculosis H37Rv25[2]
IA-6 3-substituted indole-2-one derivative (2)A. baumannii ATCC 19606125-500[3]
IA-7 3-substituted indole-2-one derivative (3)A. baumannii ATCC 19606125-500[3]

Comparative Data on Kinase Inhibition

The 3-substituted oxindole scaffold is a prominent feature in a variety of kinase inhibitors, playing a crucial role in cancer research. Notably, derivatives of 3-ethylidene-1,3-dihydro-indol-2-one have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. The table below presents the half-maximal inhibitory concentration (IC50) values for several oxindole-based Chk1 inhibitors.

Compound IDStructure/DescriptionChk1 IC50 (nM)Reference
KI-1 3-(Indol-2-yl)indazole derivative (21)0.30[4]
KI-2 3-Ethylidene-1,3-dihydro-indol-2-one analog (25)8[5]
KI-3 3-Ethylidene-1,3-dihydro-indol-2-one analog (27)4[5]
KI-4 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4e2)Modest Inhibition[6]
KI-5 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4h2)Modest Inhibition[6]

Comparative Data on Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several classes of indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site. The following table summarizes the IC50 values for tubulin polymerization inhibition by various oxindole and indole derivatives.

Compound IDStructure/DescriptionTubulin Polymerization IC50 (µM)Reference
TPI-1 Benzimidazole substituted spirocyclopropyl oxindole (12p)5.64[7]
TPI-2 2-Phenylindole derivative (33)Potent Inhibition[8]
TPI-3 2-Phenylindole derivative (44)Potent Inhibition[8]
TPI-4 Arylthioindole (ATI) derivative (3)3.3[8]
TPI-5 N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide4.5[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays discussed in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain (typically 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chk1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.

  • Reaction Setup: The assay is performed in a 96-well or 384-well plate. Each reaction well contains the Chk1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP and to generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the Chk1 kinase activity. IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer.

  • Reaction Mixture: The reaction mixture, containing tubulin, GTP (to induce polymerization), and the test compound at various concentrations, is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Measurement of Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance or fluorescence at a specific wavelength. A fluorescent dye that binds to polymerized tubulin can be used for detection.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can significantly aid in understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 DNA Damage Response cluster_1 Oxindole Inhibition DNA_Damage DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Oxindole_Derivative 3-Substituted Oxindole (e.g., Chk1 Inhibitor) Oxindole_Derivative->Chk1 Inhibition

Caption: Chk1 Signaling Pathway Inhibition by Oxindole Derivatives.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Cells Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Prepare_Cells->Inoculate Prepare_Compounds Serial Dilution of Test Compound Prepare_Compounds->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Plate Visually Assess Growth Inhibition Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for Antibacterial Broth Microdilution Assay.

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin_Dimers Oxindole_Inhibitor Oxindole-based Tubulin Inhibitor Oxindole_Inhibitor->Polymerization Inhibition

Caption: Mechanism of Tubulin Polymerization Inhibition by Oxindoles.

References

A Comparative Guide to the Stereochemical Assignment of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The definitive determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For complex scaffolds such as the 3,3-disubstituted oxindole core present in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, an unambiguous stereochemical assignment is critical for understanding its biological activity and ensuring enantiomeric purity. This guide provides a comparative overview of the three principal analytical techniques for this purpose: Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Single-Crystal X-ray Crystallography.

While specific experimental data for this compound is not extensively available in public literature, this guide will utilize illustrative data from closely related 3-substituted oxindole analogues to provide a practical comparison of these methodologies.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for absolute configuration determination depends on factors such as sample availability, crystalline nature, and the presence of suitable functional groups. The following table summarizes the key performance indicators for each technique as applied to the structural elucidation of chiral oxindoles.

FeatureVibrational Circular Dichroism (VCD)NMR (Mosher's Ester Analysis)X-ray Crystallography
Principle Differential absorption of left and right circularly polarized infrared light.Diastereomeric differentiation of NMR signals after derivatization with a chiral agent.Diffraction of X-rays by a single crystal lattice.
Sample Phase Solution (e.g., in CDCl₃)Solution (e.g., in CDCl₃)Solid (single crystal)
Sample Amount ~1-5 mg~1-5 mg per ester<1 mg (crystal dependent)
Key Advantage Applicable to non-crystalline samples in solution.[1]Does not require a crystalline sample; uses standard NMR equipment.Provides unambiguous 3D structural determination.
Key Limitation Requires computational modeling (DFT) for interpretation.Indirect method; requires chemical derivatization of a precursor alcohol.Dependent on the ability to grow high-quality single crystals.
Data Output VCD and IR spectra¹H NMR chemical shift differences (Δδ)Atomic coordinates, bond lengths, bond angles, Flack parameter.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful, non-destructive technique that provides stereochemical information for chiral molecules in solution. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by Density Functional Theory (DFT) calculations for a known enantiomer.[1]

Illustrative VCD Data for a Chiral Oxindole Analog

The VCD spectrum of a chiral oxindole is often characterized by a bisignate couplet in the carbonyl stretching region, arising from the interaction of the C2- and C9-carbonyl groups (if an N-acyl group is present) or other nearby chromophores. The sign of this couplet is indicative of the absolute configuration.

ParameterExperimental Data (Illustrative)
Solvent CDCl₃
Concentration 0.05 M
C=O Stretch ν(cm⁻¹) 1765 (+), 1725 (-)
Δε (L·mol⁻¹·cm⁻¹) +8.5 (at 1765 cm⁻¹), -6.2 (at 1725 cm⁻¹)
Interpretation A positive couplet at higher frequency suggests an (R)-configuration at the C3 stereocenter (based on DFT correlation).
Experimental Protocol for VCD Analysis
  • Sample Preparation: Dissolve 1-5 mg of the enantiomerically pure oxindole in 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.05-0.1 M.

  • Data Acquisition: Record the VCD and IR spectra on a VCD spectrometer in the range of 2000-1000 cm⁻¹. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of the target molecule using a suitable molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the key bands confirms the absolute configuration. If the experimental spectrum is opposite to the calculated spectrum for the (R)-enantiomer, the sample is assigned the (S)-configuration.

Experimental Workflow for VCD Analysis```dot

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample Preparation (1-5 mg in CDCl3) VCD_Measurement VCD/IR Spectrometry Sample->VCD_Measurement Exp_Spectrum Experimental Spectrum VCD_Measurement->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Conf_Search Conformational Search DFT_Opt DFT Optimization & Freq. Calc. Conf_Search->DFT_Opt Boltzmann_Avg Boltzmann Averaging DFT_Opt->Boltzmann_Avg Calc_Spectrum Calculated Spectrum Boltzmann_Avg->Calc_Spectrum Calc_Spectrum->Comparison AC_Assignment Absolute Configuration Assignment Comparison->AC_Assignment

Logical workflow for Mosher's ester analysis.

Method 3: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of absolute configuration, provided that a suitable single crystal can be obtained. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure.

Illustrative Crystallographic Data for a Chiral Oxindole Analog
ParameterValue (Illustrative)
Chemical Formula C₁₁H₁₃NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 7.58, 10.23, 13.45
α, β, γ (°) 90, 90, 90
Volume (ų) 1041.5
Z 4
Flack Parameter 0.02(4)
Conclusion The Flack parameter close to zero confirms the assigned (R)-configuration.

A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted structure is correct.

Experimental Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the enantiomerically pure oxindole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration using the anomalous scattering data, typically by calculating the Flack parameter.

Signaling Pathway for X-ray Crystallography

XRay_Pathway Sample Enantiopure Sample Crystallization Crystallization Screening Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Flack_Parameter Flack Parameter Calculation Structure_Solution->Flack_Parameter Final_Structure Unambiguous Absolute Structure Flack_Parameter->Final_Structure

Pathway for absolute configuration determination via X-ray crystallography.
Conclusion

The determination of the absolute configuration of this compound can be confidently achieved using VCD, NMR (via a precursor alcohol), or X-ray crystallography. X-ray crystallography remains the "gold standard" for its unambiguous results but is contingent on successful crystallization. VCD and Mosher's ester analysis are powerful solution-state alternatives that are not limited by the need for single crystals. The choice of method will ultimately be guided by the physical properties of the sample and the available instrumentation. For novel chiral drug candidates, employing at least two of these methods provides the highest level of confidence in the stereochemical assignment.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and Related Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioassay results for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and structurally related 3-substituted-2-oxindole compounds. While specific quantitative data for the target compound is limited in publicly available literature, this guide contextualizes its potential activity by examining the performance of analogous structures.

Introduction to this compound

This compound is an indole derivative that has been identified as a metabolite isolated from Streptomyces antibioticus.[1] Literature suggests that this compound possesses activity against both Gram-positive and Gram-negative bacteria.[1] However, to date, specific quantitative bioassay data, such as Minimum Inhibitory Concentration (MIC) values, have not been extensively reported in accessible scientific literature.

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The nature and position of substituents on the oxindole core play a crucial role in determining the specific bioactivity and potency of these compounds.

Comparative Bioassay Data

To provide a framework for understanding the potential antibacterial efficacy of this compound, this section summarizes the quantitative bioassay data for a selection of other 3-substituted-2-oxindole derivatives.

Compound/Derivative ClassAssay TypeTest Organism(s)Results (e.g., MIC, Zone of Inhibition)Reference
This compound Antibacterial AssayGram-positive and Gram-negative bacteriaActivity reported, but quantitative data not available in the searched literature.[1]
1,3,5-Trisubstituted-2-oxindole derivativesBroth dilution assayMycobacterium tuberculosis H37RvExhibited anti-tubercular activity at 25 μg/mL.[2]
3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-onesMicrodilution assayS. aureus, S. pyogenes, E. coli, P. aeruginosaSignificant antibacterial activity reported.[1]
3-(4-trifluoromethyl-2-nitrophenyl)indoleMIC AssayE. coli and S. aureusMIC ≈ 7 μg/cm³[3]
3-Alkylidene-2-indolone derivativesMIC AssayGram-positive bacteria (e.g., strain 4220)MIC values ranging from 0.5–16 μg/mL.[4]

Experimental Methodologies

The following are generalized experimental protocols for antibacterial assays commonly used to evaluate 2-oxindole derivatives, based on the cited literature.

Broth Dilution Assay for Antitubercular Activity

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Media: Middlebrook 7H-9 broth is prepared and dispensed into sterile bottles.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in the broth to achieve the desired test concentrations (e.g., 100, 50, 25 µg/mL).

  • Inoculation: A standardized suspension of the M. tuberculosis H37Rv strain is added to each bottle containing the diluted compound.

  • Controls: A growth control (broth with inoculum but no compound) and drug controls with known antitubercular agents are included.

  • Incubation: The bottles are incubated under appropriate conditions.

  • Observation: The presence or absence of turbidity is observed. The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[2]

Microdilution Assay for General Antibacterial Screening

This assay is a common method to determine the MIC of compounds against a panel of bacteria.

  • Preparation of Media: Mueller-Hinton broth is typically used for bacterial growth.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted in the broth within microtiter plates.

  • Inoculation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is added to each well of the microtiter plate.

  • Controls: Positive controls (bacteria with no compound) and negative controls (broth only) are included on each plate. A standard antibiotic is also typically tested as a positive control for inhibition.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth.[1]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts involved in the study of 3-substituted-2-oxindoles, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Isatin, Aldehydes) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization bioassay Antibacterial Bioassay (e.g., Broth Dilution) characterization->bioassay Test Compounds data_analysis Data Analysis (e.g., MIC Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

General Experimental Workflow

structure_activity_relationship Structure-Activity Relationships of 3-Substituted-2-Oxindoles core 2-Oxindole Core substituent_r1 Substituent at R1 (e.g., H, Alkyl, Aryl) core->substituent_r1 Modulates Lipophilicity & Target Interaction substituent_r3 Substituent at C3 (e.g., Alkylidene, Heteroaryl) core->substituent_r3 Crucial for Activity substituent_r5 Substituent at R5 (e.g., Halogen) core->substituent_r5 Enhances Potency activity Antibacterial Activity substituent_r1->activity substituent_r3->activity substituent_r5->activity

Structure-Activity Relationships

Conclusion

While specific quantitative bioassay data for this compound remains elusive in the reviewed literature, its identification as a natural product with antibacterial properties warrants further investigation. The broader class of 3-substituted-2-oxindoles has demonstrated significant potential as a source of novel antibacterial agents. The comparative data presented in this guide highlights the importance of the substituent at the C3 position in determining the antibacterial potency and spectrum of these compounds. Further studies are needed to fully elucidate the bioactivity profile of this compound and to explore its potential as a lead compound in the development of new anti-infective therapies.

References

Orthogonal Validation of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one's Kinase Inhibitor Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a kinase inhibitor, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The oxindole scaffold is a privileged structure in kinase inhibitor design, with notable examples including the FDA-approved drug Sunitinib.[1][2] This document outlines orthogonal validation strategies to confirm this proposed mechanism and compares the hypothetical performance of the target compound with established multi-kinase inhibitors, Sunitinib and SU6656.

Hypothesized Mechanism of Action

Based on its structural similarity to known kinase inhibitors, this compound is proposed to function as an ATP-competitive inhibitor of protein kinases, particularly those involved in angiogenesis such as VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, it is thought to block the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways that lead to cell proliferation, migration, and angiogenesis.

Comparative Analysis of Kinase Inhibitors

To provide a framework for evaluating this compound, we compare its hypothetical inhibitory activity with that of two well-characterized oxindole-based kinase inhibitors, Sunitinib and SU6656. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor known to target VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] SU6656 is recognized as a selective inhibitor of the Src family of kinases.[6][7]

Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical) VEGFR-2 50
Src>1000
SunitinibVEGFR-22-80[6]
PDGFRβ2[6]
c-Kit2-80[6]
SU6656Src280[6]
Yes20[6]
Lyn130[6]
Fyn170[6]
VEGFR-2>10000

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activities of other 3-substituted oxindole derivatives.[2][8][9]

Orthogonal Validation Strategy

To rigorously validate the hypothesized mechanism of action, a multi-faceted approach employing orthogonal methods is essential. This strategy aims to confirm target engagement and downstream functional effects through independent experimental techniques.

Orthogonal_Validation_Strategy cluster_0 Hypothesis Generation cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Functional Validation cluster_3 Conclusion Hypothesis Compound is a VEGFR-2 Inhibitor Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) Hypothesis->Kinase_Assay Test CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA Confirm in situ Conclusion Validated Mechanism of Action Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Assess Function Cell_Assay Cell-Based Functional Assay (e.g., Angiogenesis Assay) Western_Blot->Cell_Assay Phenotypic Confirmation Cell_Assay->Conclusion VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound This compound Compound->VEGFR2 Inhibits Phosphorylation ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Experimental_Workflow start Start kinase_assay Perform In Vitro Kinase Assay start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cetsa Conduct Cellular Thermal Shift Assay ic50->cetsa Potent Inhibition end End ic50->end No Inhibition target_engagement Confirm Target Engagement cetsa->target_engagement western_blot Perform Western Blot for p-VEGFR-2 target_engagement->western_blot Target Engaged target_engagement->end No Engagement pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition pathway_inhibition->end Mechanism Validated

References

Safety Operating Guide

Personal protective equipment for handling 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. The following guidance is based on the safety profile of the parent compound, Oxindole, and general laboratory safety principles. The toxicological properties of this compound have not been fully investigated, and it should be handled with caution. This information should be used as a starting point for a comprehensive risk assessment.

Immediate Safety Information

This section provides critical safety information for the immediate handling of this compound.

Personal Protective Equipment (PPE):

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes and dust.
Hand Protection Nitrile or neoprene glovesPrevents skin contact.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or vapors.

First Aid Measures:

Exposure Route Procedure
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational Plan: Step-by-Step Handling Procedure

This plan outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Preparation and Engineering Controls:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles.

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling the Compound:

    • Before use, visually inspect the container for any damage or leaks.

    • Carefully open the container, avoiding the creation of dust.

    • Weigh and dispense the necessary amount of the compound within the fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[1]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect waste material in a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • The hazardous waste container must be kept tightly closed except when adding waste.

    • The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.

  • Disposal Procedure:

    • Dispose of contents and the container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

    • Do not dispose of the material down the drain or into household garbage.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

prep Preparation & Risk Assessment ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling spill Spill? handling->spill spill_response Spill Response Protocol spill->spill_response Yes use Experimental Use spill->use No decon Decontaminate Work Area spill_response->decon use->decon waste Collect Hazardous Waste decon->waste remove_ppe Remove PPE decon->remove_ppe dispose Dispose via Approved Vendor waste->dispose wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Reactant of Route 2
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.